molecular formula C9H16O3 B2847143 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid CAS No. 861444-92-0

2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid

Cat. No.: B2847143
CAS No.: 861444-92-0
M. Wt: 172.224
InChI Key: WSSGLIOHZIVSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.224. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-2-(oxan-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2,8(10)11)7-3-5-12-6-4-7/h7H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSGLIOHZIVSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These motifs, once considered mere placeholders, are now recognized as powerful tools to modulate physicochemical properties, enhance metabolic stability, and optimize pharmacokinetic profiles. Among these, the tetrahydropyran (THP) ring has emerged as a particularly valuable bioisostere for commonly used carbocyclic fragments like cyclohexane.[1] Its introduction of an oxygen atom offers a subtle yet impactful modification, reducing lipophilicity and providing a potential hydrogen bond acceptor without introducing labile metabolic sites.[1] This guide focuses on a specific and increasingly relevant THP-containing building block: 2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid . We will delve into its chemical structure, synthesis, and burgeoning applications, providing a comprehensive resource for its utilization in drug development programs.

Molecular Overview

Chemical Structure and Properties

2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid possesses a unique structural architecture, combining a tetrahydropyran ring with a quaternary α-substituted propanoic acid moiety.

  • IUPAC Name: 2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid

  • CAS Number: 861444-92-0[2]

  • Molecular Formula: C₉H₁₆O₃[2]

  • Molecular Weight: 172.22 g/mol [2]

PropertyValueSource
Molecular FormulaC₉H₁₆O₃[2]
Molecular Weight172.22[2]
TPSA46.53 Ų
XLogP31.1

The presence of the tetrahydropyran ring generally leads to increased aqueous solubility and decreased lipophilicity compared to its carbocyclic analogue, 2-methyl-2-(cyclohexyl)propanoic acid. The quaternary center alpha to the carboxylic acid provides steric hindrance, which can influence the reactivity of the carboxyl group and may confer metabolic stability by preventing enzymatic degradation at this position.

Synthesis and Characterization

A robust and scalable synthesis of 2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid is crucial for its application in drug discovery. A documented method involves a multi-step sequence starting from commercially available materials.

Synthetic Protocol

A plausible synthetic route can be adapted from methodologies disclosed in the patent literature. The following represents a general, illustrative workflow.

Synthesis_Workflow A Tetrahydro-4H-pyran-4-one C Reformatsky Reaction (Zn, THF) A->C B Ethyl 2-bromoisobutyrate B->C D Ethyl 2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)propanoate C->D Intermediate E Dehydration (e.g., SOCl2, Pyridine) D->E F Ethyl 2-(tetrahydro-2H-pyran-3-en-4-yl)propanoate E->F G Hydrogenation (H2, Pd/C) F->G H Ethyl 2-methyl-2-(tetrahydro-2H-pyran-4-yl)propanoate G->H I Hydrolysis (e.g., LiOH, THF/H2O) H->I J 2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid I->J Final Product Application_Workflow A 2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid B Amide Coupling (e.g., HATU, DIPEA) A->B D 11β-HSD1 Inhibitor B->D Bioactive Molecule C Amine-containing Scaffold C->B

General application in the synthesis of 11β-HSD1 inhibitors.

In this context, the carboxylic acid functionality of 2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid serves as a handle for amide bond formation with a variety of amine-containing scaffolds. The resulting amides have been shown to exhibit potent inhibitory activity against 11β-HSD1. The tetrahydropyran ring occupies a specific region of the enzyme's active site, contributing to the overall binding affinity and selectivity of the inhibitor. The gem-dimethyl group can enhance binding through hydrophobic interactions and may also serve to orient the molecule correctly within the active site.

Rationale for Use in Medicinal Chemistry

  • Improved Physicochemical Properties: The THP moiety is a well-established surrogate for a cyclohexyl group, offering reduced lipophilicity (logP) which can lead to improved aqueous solubility and a more favorable ADME profile. [1]* Metabolic Stability: The ether linkage in the THP ring is generally more resistant to metabolic oxidation compared to the aliphatic carbons in a cyclohexane ring. [3]Furthermore, the quaternary α-carbon can prevent metabolic degradation at this position.

  • Vectorial Exit and Conformational Rigidity: The defined chair-like conformation of the tetrahydropyran ring can provide a predictable exit vector for substituents, aiding in structure-based drug design. This conformational restriction can also reduce the entropic penalty upon binding to a target protein.

Conclusion and Future Perspectives

2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid is a valuable and versatile building block for contemporary drug discovery. Its unique combination of a metabolically robust, solubility-enhancing tetrahydropyran ring and a sterically hindered carboxylic acid handle makes it an attractive component for the synthesis of novel therapeutic agents. As the demand for drug candidates with optimized pharmacokinetic and physicochemical properties continues to grow, the strategic application of such well-designed building blocks will undoubtedly play an increasingly important role in the successful development of new medicines. Further exploration of this scaffold in different therapeutic areas is warranted and is anticipated to yield novel drug candidates with improved clinical outcomes.

References

  • Bocan, T. M., et al. (2012). Preparation of pyrazolopyrimidine derivatives as 11-beta-hydroxysteroid dehydrogenase 1 inhibitors. WO2012061113A1.
  • PubChem. (n.d.). 2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid. Retrieved February 15, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(23), 10477–10496.
  • Ghosh, A. K., & Osswald, H. L. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(5), 569–590.

Sources

The Tetrahydropyran-4-yl Propionic Acid Scaffold: A Rising Star in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The tetrahydropyran (THP) ring is a quintessential privileged scaffold in medicinal chemistry, found in a multitude of natural products and clinically approved drugs.[1][2] Its favorable physicochemical properties, including metabolic stability and improved solubility, make it an attractive structural motif for drug designers. When coupled with a propionic acid moiety, the resulting tetrahydropyran-4-yl propionic acid core offers a versatile framework for targeting a diverse range of biological entities. This guide provides a comprehensive exploration of this scaffold, detailing its synthesis, diverse therapeutic applications, and the critical structure-activity relationships that govern its efficacy. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their discovery programs.

The Strategic Advantage of the THP-Propionic Acid Core

The integration of the tetrahydropyran ring into drug candidates is a deliberate strategic choice aimed at optimizing drug-like properties. The oxygen atom within the six-membered ring acts as a hydrogen bond acceptor and introduces polarity, which can enhance aqueous solubility and bioavailability compared to a purely carbocyclic analogue like cyclohexane. Simultaneously, the saturated, non-aromatic nature of the THP ring often imparts greater metabolic stability by removing sites susceptible to oxidative metabolism.

The propionic acid side chain is a classic pharmacophoric element, particularly prevalent in the non-steroidal anti-inflammatory drug (NSAID) class.[3][4] Its carboxylic acid group is a potent hydrogen bond donor and acceptor and can engage in crucial ionic interactions with basic residues (e.g., Arginine, Lysine) in target protein binding sites.[5][6] The combination of the THP core as a rigid scaffold to orient substituents correctly and the propionic acid "warhead" for target engagement creates a powerful platform for developing novel therapeutics.

Synthetic Pathways to the Core Scaffold

The efficient and stereocontrolled synthesis of the tetrahydropyran ring is a well-explored area of organic chemistry.[7][8] For the specific tetrahydropyran-4-yl propionic acid framework, several robust strategies can be employed. A common and commercially viable approach begins with the cyclization of readily available starting materials.

General Synthetic Workflow

The following workflow illustrates a common pathway from simple precursors to the functionalized final compounds.

G cluster_0 Core Synthesis cluster_1 Elaboration & Derivatization cluster_2 Alternative Routes A Diethyl Malonate + Bis(2-chloroethyl) ether B Diethyl tetrahydropyran- 4,4-dicarboxylate A->B Cyclization (Base, TBAB) C Tetrahydropyran-4,4- dicarboxylic acid B->C Hydrolysis (e.g., NaOH) D Tetrahydropyran-4- carboxylic acid C->D Decarboxylation (Heat, Xylene) E Activation of Carboxylic Acid (e.g., SOCl2, HBTU) D->E F Amide/Ester Coupling E->F + Amine/Alcohol (R-NH2 / R-OH) G Final Derivative F->G H Homoallylic Alcohol + Aldehyde I Tetrahydropyran-4-ol derivative H->I Prins Cyclization (Acid Catalyst) J Functional Group Interconversion I->J Oxidation, etc. J->D G cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Cascade cluster_2 Cytokine Signaling Cell Membrane Phospholipids Cell Membrane Phospholipids AA Arachidonic Acid Cell Membrane Phospholipids->AA PLA2 COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation & Pain Inflammation & Pain PGs->Inflammation & Pain Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Leukocytes Leukocyte Migration Cytokines->Leukocytes Leukocytes->Inflammation & Pain Inhibition THP_Derivative THP-Propionic Acid Derivative THP_Derivative->COX Inhibition THP_Derivative->Cytokines Reduction G cluster_SAR SAR Insights cluster_Activity Biological Activity Core THP-Propionic Acid Core R1 R1 Substituent (e.g., Aryl, Alkyl) Core->R1 Defines Target Selectivity R2 R2 Substituent (Stereocenter) Core->R2 Affects Conformation & Potency COOH Carboxylic Acid (Interaction Point) Core->COOH Essential for Target Binding Activity Enhanced Potency & Selectivity R1->Activity R2->Activity COOH->Activity

Sources

A Technical Guide to the Design, Synthesis, and Evaluation of Tetrahydropyran-Containing Bioisosteres of 2-Methyl-2-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity, is a cornerstone of this process.[1][2] This guide provides an in-depth technical exploration of designing bioisosteres for 2-methyl-2-phenylpropionic acid, a scaffold relevant to antihistaminic agents.[3][4] We focus on the replacement of the metabolically susceptible phenyl ring with a tetrahydropyran (THP) moiety. The rationale for this non-classical bioisosteric substitution is to enhance physicochemical properties such as solubility and metabolic stability, which are critical for drug development.[5] This document details the design rationale, proposes synthetic pathways with explicit protocols, and outlines a comprehensive framework for the biological and pharmacokinetic evaluation of these novel analogs. It is intended for researchers and scientists in the field of drug discovery and development, offering field-proven insights into the practical application of bioisosteric principles.

The Principle of Bioisosterism in Modern Drug Discovery

Foundational Concepts and Strategic Application

Bioisosterism is a powerful strategy in medicinal chemistry used for the rational design of new drugs by modifying a known lead compound.[6] The core principle involves substituting atoms or functional groups with others that possess similar chemical and physical characteristics, with the goal of producing broadly similar biological properties.[7] The initial concept, rooted in Langmuir's observations of similarities between molecules with the same number and arrangement of electrons, has evolved significantly.[8] Today, its application is a key tactic to address developability problems, enhance potency, modulate selectivity, and improve a compound's overall absorption, distribution, metabolism, and excretion (ADME) profile.[9]

Classical vs. Non-Classical Bioisosteres

Bioisosteres are broadly categorized as classical or non-classical, based on their structural and electronic resemblance to the fragment being replaced.[10]

  • Classical Bioisosteres: These groups adhere to the original definitions, sharing the same number of atoms and similar valence electron configurations.[8][10] Examples include the replacement of a hydroxyl group (-OH) with an amine group (-NH2) or a hydrogen atom (-H) with a fluorine atom (-F).[11]

  • Non-Classical Bioisosteres: These do not strictly follow the steric and electronic rules of classical isosteres and often do not have the same number of atoms.[8][11] This category includes more complex replacements, such as exchanging a cyclic structure for a non-cyclic one or, as is the focus of this guide, replacing an aromatic ring like phenyl with a saturated heterocycle like tetrahydropyran.[7] This approach allows for more significant modifications to the molecule's properties while aiming to maintain the essential binding interactions.

The following diagram illustrates the logical flow from a lead compound to an optimized candidate using the bioisosterism strategy.

G Lead Lead Compound (e.g., 2-Methyl-2-phenylpropionic acid) Problem Identify Liabilities - Metabolic Instability - Poor Solubility - Off-Target Effects Lead->Problem Analysis Strategy Bioisosteric Replacement Strategy (Non-Classical) Problem->Strategy Design Replacement Replace Phenyl Ring with Tetrahydropyran (THP) Strategy->Replacement Synthesis Chemical Synthesis of Novel Analogs Replacement->Synthesis Execution Evaluation In Vitro & In Vivo Evaluation - Potency (Binding Assays) - ADME Profiling Synthesis->Evaluation Testing SAR Structure-Activity Relationship (SAR) Analysis Evaluation->SAR Data Interpretation SAR->Strategy Iterative Refinement Optimized Optimized Candidate - Improved PK/PD Profile SAR->Optimized Selection

Caption: Conceptual workflow of a bioisosteric replacement strategy in drug discovery.

The Parent Scaffold: 2-Methyl-2-phenylpropionic Acid

Physicochemical Profile

2-Methyl-2-phenylpropionic acid (CAS 826-55-1) is a carboxylic acid characterized by a phenyl ring and two methyl groups attached to the alpha-carbon.[12] It is a white crystalline solid with a molecular weight of 164.20 g/mol and a melting point of approximately 80-82°C.[13][14] Its solubility in water is low, a common characteristic for compounds with significant aromatic character.[15]

  • Molecular Formula: C₁₀H₁₂O₂[13]

  • Structure: (Placeholder for actual structure image)

Biological Context and Rationale for Modification

This compound is a well-known intermediate in the synthesis of fexofenadine, a non-sedating H1 antihistamine.[16] Derivatives of this scaffold have demonstrated antihistaminic and antiallergic activity.[3][4] The phenyl ring, while often crucial for binding interactions (e.g., pi-stacking), is a common site for metabolic oxidation by cytochrome P450 enzymes. This metabolic liability can lead to rapid clearance and the formation of potentially reactive metabolites. Furthermore, the lipophilic nature of the phenyl ring can contribute to poor aqueous solubility, hindering formulation and bioavailability.[5] These factors make the phenyl group a prime target for bioisosteric replacement to create novel chemical entities with a potentially superior drug-like profile.

The Tetrahydropyran Ring as a Non-Classical Phenyl Bioisostere

The Rise of Saturated Scaffolds in Medicinal Chemistry

In recent years, there has been a strategic shift away from "flat," aromatic-heavy molecules towards C(sp³)-rich, three-dimensional scaffolds.[5] Saturated rings like tetrahydropyran (THP) are increasingly used as bioisosteric replacements for phenyl groups to improve physicochemical properties.[5][17] The THP ring, a saturated six-membered heterocycle containing one oxygen atom, is a particularly attractive choice.[18] It is a privileged structure found in numerous natural products and approved drugs.[19][20]

Comparative Analysis: Phenyl vs. Tetrahydropyran

The rationale for replacing a phenyl ring with a THP moiety stems from their differing properties, which can be leveraged to a drug developer's advantage. The THP ring is conformationally flexible (adopting a chair conformation) and introduces polarity without adding an ionizable group.

PropertyPhenyl GroupTetrahydropyran (THP) GroupConsequence of Replacement
Geometry Planar, AromaticSaturated, 3D (Chair)Alters molecular shape; may improve binding specificity.
Polarity Non-polar, LipophilicPolar, less lipophilicCan improve aqueous solubility and reduce logP.[19]
H-Bonding Pi-system can act as a weak H-bond acceptorEther oxygen is a strong H-bond acceptorIntroduces a new, potent interaction point for target binding.[19]
Metabolism Prone to aromatic hydroxylation (CYP450)Generally more stable to oxidative metabolismCan increase metabolic stability and half-life.
Rotatable Bonds One (connection to scaffold)One (connection to scaffold)Maintains similar rotational freedom at the connection point.
Key Advantages of the THP Moiety

The primary advantages of using a THP ring as a phenyl bioisostere are multifaceted:

  • Improved Solubility: The embedded polar ether oxygen can engage with water molecules, often leading to a significant increase in aqueous solubility.[19]

  • Enhanced Metabolic Stability: The absence of aromatic C-H bonds removes the primary sites for oxidative metabolism, which can significantly prolong the compound's half-life.

  • Novel Binding Interactions: The oxygen atom can serve as a hydrogen bond acceptor, potentially forming a new, stabilizing interaction with the biological target that was not possible with the phenyl ring.[19]

  • Vectorial Orientation: The defined chair-like structure of the THP ring provides specific exit vectors for substituents, allowing for fine-tuning of the molecule's orientation within a binding pocket.

Design and Synthesis of Novel THP-Based Analogs

Design Strategy

The most direct bioisosteric replacement involves substituting the phenyl ring of 2-methyl-2-phenylpropionic acid with a tetrahydropyran ring. The most common and synthetically accessible attachment point is at the 4-position of the THP ring, leading to the target molecule: 2-methyl-2-(tetrahydropyran-4-yl)propionic acid . This design maintains the core propionic acid and gem-dimethyl features while introducing the benefits of the THP moiety.

  • Parent Compound: 2-Methyl-2-phenylpropionic acid

  • Target Bioisostere: 2-Methyl-2-(tetrahydropyran-4-yl)propionic acid

General Synthetic Workflow

The synthesis of the target bioisostere can be approached through a multi-step sequence starting from commercially available materials. A plausible and robust strategy involves the alkylation of a suitable ester precursor followed by hydrolysis.

G cluster_0 Synthesis of 2-Methyl-2-(tetrahydropyran-4-yl)propionic Acid Start Tetrahydropyran-4-carboxylic acid Step1 Esterification (e.g., EtOH, H₂SO₄) Start->Step1 Intermediate1 Ethyl tetrahydropyran-4-carboxylate Step1->Intermediate1 Step2 α-Alkylation 1. LDA, THF, -78°C 2. Methyl Iodide (2.2 eq) Intermediate1->Step2 Intermediate2 Ethyl 2-methyl-2-(tetrahydropyran-4-yl)propanoate Step2->Intermediate2 Step3 Saponification (e.g., NaOH, H₂O/EtOH) Intermediate2->Step3 Step4 Acidification (e.g., HCl (aq)) Step3->Step4 Final Target Bioisostere 2-Methyl-2-(tetrahydropyran-4-yl)propionic acid Step4->Final

Caption: Proposed synthetic pathway for the target THP-containing bioisostere.

Protocol 1: Synthesis of 2-Methyl-2-(tetrahydropyran-4-yl)propionic Acid

This protocol describes a representative laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step A: Esterification of Tetrahydropyran-4-carboxylic acid

  • To a solution of tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous ethanol (approx. 0.2 M), add concentrated sulfuric acid (0.05 eq) dropwise at 0°C.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl tetrahydropyran-4-carboxylate, which can be used in the next step without further purification.

Step B: α,α-Dimethylation of the Ester

  • Prepare a solution of lithium diisopropylamide (LDA) (2.2 eq) in anhydrous tetrahydrofuran (THF) at -78°C under a nitrogen atmosphere.

  • Add a solution of ethyl tetrahydropyran-4-carboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78°C. Stir for 1 hour.

  • Add methyl iodide (2.5 eq) dropwise to the enolate solution. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford pure ethyl 2-methyl-2-(tetrahydropyran-4-yl)propanoate.

Step C: Saponification and Acidification

  • Dissolve the purified ester from Step B (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (3.0 eq) and heat the mixture to 60°C for 4-6 hours until TLC indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer to 0°C and acidify to pH ~2 by the dropwise addition of 2M hydrochloric acid.

  • Extract the acidified solution with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting solid can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product, 2-methyl-2-(tetrahydropyran-4-yl)propionic acid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Framework for Biological and Pharmacokinetic Evaluation

Rationale for Assay Selection

The evaluation cascade is designed to validate the bioisosteric hypothesis. Firstly, we must confirm that the new analog retains the desired biological activity (H1 receptor affinity). Secondly, we must assess whether the intended improvements in ADME properties have been achieved.

In Vitro Evaluation Workflow

G cluster_0 In Vitro Evaluation Cascade cluster_1 Primary Pharmacology cluster_2 ADME & Physicochemical Profiling Compound Synthesized Bioisostere PrimaryAssay H1 Receptor Binding Assay (Determine Ki) Compound->PrimaryAssay Solubility Kinetic Solubility Assay Compound->Solubility FunctionalAssay Functional Antagonism Assay (e.g., Calcium Flux Assay) PrimaryAssay->FunctionalAssay If active Data Data Analysis & Comparison (vs. Parent Compound) FunctionalAssay->Data Lipophilicity logD Measurement Solubility->Lipophilicity Permeability PAMPA Assay Metabolism Liver Microsomal Stability Assay (Determine t½, CLint) Permeability->Metabolism Metabolism->Data Lipophilicity->Permeability Decision Go/No-Go Decision for In Vivo Studies Data->Decision

Caption: A typical experimental workflow for the in vitro evaluation of new chemical entities.

Protocol 2: H1 Receptor Binding Assay (Competitive Radioligand)
  • Objective: To determine the binding affinity (Ki) of the test compound for the human histamine H1 receptor.

  • Materials: Membranes from cells expressing the recombinant human H1 receptor; [³H]-pyrilamine (radioligand); test compound; appropriate buffer system.

  • Procedure: a. Incubate the receptor membranes with a fixed concentration of [³H]-pyrilamine and varying concentrations of the test compound in a 96-well plate. b. Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C). c. Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand. d. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ (concentration inhibiting 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Protocol 3: In Vitro ADME - Microsomal Stability Assay
  • Objective: To assess the metabolic stability of the test compound in the presence of liver microsomes.

  • Materials: Pooled human liver microsomes (HLM); NADPH (cofactor); test compound; control compounds (high and low clearance); quenching solution (e.g., acetonitrile with internal standard).

  • Procedure: a. Pre-incubate the test compound with HLM in a buffer at 37°C. b. Initiate the metabolic reaction by adding a pre-warmed NADPH solution. c. At specified time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot and add it to the quenching solution to stop the reaction. d. Analyze the remaining concentration of the parent compound in each sample using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Data Interpretation

The results from these assays will be compiled and compared against the parent phenyl-containing analog.

CompoundH1 Ki (nM)Aqueous Solubility (µM)Microsomal t½ (min)
Parent (Phenyl) 152510
Bioisostere (THP) Hypothetical: 20Hypothetical: 150Hypothetical: >60

Interpretation of Hypothetical Results: A successful outcome would show the THP bioisostere retaining potent H1 receptor affinity (Ki in a similar range to the parent), while demonstrating a significant improvement in aqueous solubility and a markedly longer metabolic half-life. Such a result would validate the bioisosteric replacement and warrant progression to more advanced in vivo studies.

Conclusion and Future Directions

The replacement of a phenyl ring with a tetrahydropyran moiety represents a validated and highly effective non-classical bioisosteric strategy in drug discovery. This guide has outlined the rationale, design, synthesis, and evaluation of THP-containing bioisosteres of 2-methyl-2-phenylpropionic acid. The introduction of the THP ring is hypothesized to mitigate the metabolic and solubility liabilities associated with the parent phenyl scaffold while maintaining the core pharmacophore required for biological activity.

The successful synthesis and favorable in vitro profiling of these novel analogs would provide a strong foundation for further investigation. Future work would involve lead optimization, exploring different substitution patterns on the THP ring, and conducting in vivo pharmacokinetic and efficacy studies in relevant animal models of allergic response. This strategic application of bioisosterism exemplifies the iterative and rational process that drives the discovery of safer and more effective medicines.

References

  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • Seba, M. C. (2024). A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Research and Review, 11(8), 341-349.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Huaxue, T. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. Chemical Synthesis. [Link]

  • Lima, P. C., & Barreiro, E. J. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry, 12(1), 23-49. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Comprehensive Medicinal Chemistry III, 235-290. [Link]

  • Medicinal Chemistry. (n.d.). Classification of Bioisosterism. [Link]

  • Wikipedia. (n.d.). Bioisostere. [Link]

  • Lee, H. Y., & Lee, W. S. (2021). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 19(5), 263. [Link]

  • ResearchGate. (n.d.). Examples of classic and nonclassic bioisosterism in nature. [Link]

  • Medium. (2025). What is the function of bioisostere? [Link]

  • ResearchGate. (n.d.). Physical Properties of Tetrahydropyran and Its Applications. [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. [Link]

  • MDPI. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2841. [Link]

  • Google Patents. (n.d.).
  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. 8(1), 2265-2268. [Link]

  • Cheméo. (n.d.). Chemical Properties of Tetrahydropyran (CAS 142-68-7). [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2-phenyl-propionic acid, dimethylamide. PubChem Compound Summary for CID 54007255. [Link]

  • Chemical Processing. (2026). The Role of 2-Methyl-2-phenylpropionic Acid in Organic Synthesis & Drug Discovery. [Link]

  • Journal of Medicinal Chemistry. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. 63(15), 8385-8400. [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydropyran benzene. PubChem Compound Summary for CID 86615313. [Link]

  • Chemsrc. (n.d.). 2-Methyl-2-phenylpropanoic acid. [Link]

  • WIPO Patentscope. (n.d.). WO/2009/102155 - PROCESS FOR PREPARATION OF 2-METHYL-2´-PHENYLPROPIONIC ACID DERIVATIVES AND NOVEL INTERMEDIATE COMPOUNDS. [Link]

  • ResearchGate. (n.d.). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. [Link]

  • National Center for Biotechnology Information. (n.d.). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. [Link]

Sources

A Strategic Guide to Sourcing 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic Acid for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the sourcing landscape for the chemical intermediate, 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid (CAS No. 861444-92-0). The successful procurement of high-purity, well-characterized chemical building blocks is a foundational pillar of reproducible and successful research. This document moves beyond a simple list of vendors, offering a strategic framework for supplier evaluation, price benchmarking, and essential quality control measures. The core objective is to empower researchers to make informed purchasing decisions that uphold the scientific integrity of their work. We will explore the key attributes of reliable suppliers, the factors influencing cost, and provide a self-validating protocol for compound verification upon receipt.

Compound Profile and Significance

This compound is a carboxylic acid derivative featuring a tetrahydropyran ring. This structural motif is of significant interest in medicinal chemistry due to the ability of the tetrahydropyran ring to serve as a metabolically stable, hydrophilic, and synthetically versatile scaffold or a bioisostere for other less desirable groups. Its incorporation into larger molecules can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Table 1: Key Chemical Identifiers

IdentifierValueSource
CAS Number 861444-92-0[1][2]
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [1]
Common Synonym 2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid[1][2]
SMILES CC(C)(C1CCOCC1)C(=O)O[1]

The Imperative of Supplier Vetting in Research

In the context of pharmaceutical research, the quality of starting materials directly dictates the validity of experimental outcomes. A seemingly minor impurity can lead to anomalous biological data, failed synthetic steps, or irreproducible results. Therefore, selecting a supplier is not merely a transactional step but a critical risk mitigation strategy.

Hallmarks of a Reputable Research Chemical Supplier

Top-tier suppliers distinguish themselves through a commitment to quality and transparency. When evaluating potential vendors, researchers should look for the following credentials and services:

  • Quality Management Systems: Certifications such as ISO 9001 indicate adherence to international quality management standards.[3] For later-stage development, suppliers with Good Manufacturing Practices (GMP) certification are essential.[3]

  • Regulatory Compliance: Experience with and approvals from agencies like the FDA or EMA demonstrate a supplier's capability to meet stringent quality and safety standards.[3][4]

  • Comprehensive Documentation: A reliable supplier will readily provide a detailed Certificate of Analysis (CoA) with every shipment, outlining the purity, identity, and methods of analysis.

  • Technical and R&D Support: Suppliers with strong R&D capabilities can often provide valuable technical support, custom synthesis services, and assistance with formulation development.[3][5] This is a mark of a partner, not just a vendor.

Sourcing Landscape for this compound

Several chemical suppliers list this specific compound in their catalogs, primarily catering to the research and development market. It is crucial to note that availability can fluctuate, and many building blocks are synthesized in batches rather than kept in continuous stock.

Table 2: Identified Suppliers of CAS 861444-92-0

SupplierCatalog NumberPurity SpecificationNotes
ChemScene CS-0341031≥98%Listed as for research and further manufacturing use only.[1]
BLDpharm 861444-92-0Not specified on landing pageA leading manufacturer of research chemicals and building blocks.[2][6]

Note: This list is not exhaustive. Other reputable suppliers of fine chemicals and building blocks, such as Cayman Chemical, Spectrum Chemical, and TCI Chemicals, may also be able to supply this compound, either from stock or via custom synthesis.[5][7]

General Procurement Workflow

The process of acquiring a specialized research chemical follows a structured path designed to ensure the correct compound is sourced efficiently and verified rigorously.

G cluster_plan Phase 1: Planning & Sourcing cluster_execution Phase 2: Receipt & Verification a Identify Need: CAS 861444-92-0 b Search Supplier Catalogs (e.g., ChemScene, BLDpharm) a->b c Vet Supplier Credentials (ISO, CoA availability) b->c d Request Quotations (Price, Purity, Lead Time) c->d e Select Supplier & Place Purchase Order d->e f Receive Compound e->f Shipment g Review Certificate of Analysis (CoA) f->g h Perform In-House QC (e.g., NMR, LC-MS) g->h i Confirm Structure & Purity h->i i->a Re-order/Troubleshoot if Fails j Release for Research Use i->j

Caption: Procurement workflow for specialized research chemicals.

Deconstructing the Price of Research Chemicals

For non-commodity chemicals like this compound, prices are rarely listed publicly. The cost is dynamic and must typically be obtained via a formal quotation. Researchers should be aware of the multifaceted nature of this pricing.

Table 3: Key Factors Influencing Compound Price

FactorImpact on PriceRationale
Purity High Higher purity (e.g., >98% vs. 95%) requires additional purification steps (e.g., chromatography, recrystallization), increasing labor and material costs.
Scale (Quantity) High (Inverse) The price per unit (e.g., $/gram) generally decreases significantly as the quantity increases due to economies of scale in synthesis.
Synthesis Complexity High A multi-step synthesis with expensive reagents or challenging purification will invariably result in a higher-priced final product.
Supplier Reputation Medium Established suppliers with robust quality systems may charge a premium, which is often justified by the reduced risk of receiving substandard material.
Stock Status High In-stock items are typically less expensive than those requiring custom synthesis, which involves dedicated chemist time and resources.

The Self-Validating System: In-House Quality Control

Trust, but verify. This principle is paramount in scientific research. While a supplier's CoA is a critical starting point, it represents their analysis of a specific batch. Independent verification provides the ultimate assurance of compound identity and purity before it is committed to a lengthy and expensive experimental workflow.

Experimental Protocol: Verification of Incoming Chemical Identity and Purity

Objective: To confirm that the received material is this compound and meets the required purity threshold for the intended research.

Methodology:

  • Documentation Review:

    • Cross-reference the CAS number on the bottle, shipping documents, and the Certificate of Analysis to ensure they all match 861444-92-0.

    • Review the supplier's analytical data on the CoA. Pay close attention to the methods used (e.g., ¹H NMR, LC-MS, HPLC) and the reported purity.

  • Proton NMR (¹H NMR) Spectroscopy for Structural Confirmation:

    • Rationale: ¹H NMR is the most powerful tool for unequivocally determining the structure of a small organic molecule. It provides information about the number of different types of protons, their chemical environment, and their connectivity.

    • Procedure:

      • Accurately weigh ~5-10 mg of the compound.

      • Dissolve in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

      • Analysis: Compare the obtained spectrum to the predicted spectrum for the target structure. Key signals to look for would include the singlet for the two methyl groups, the characteristic multiplets for the tetrahydropyran ring protons, and the broad singlet for the carboxylic acid proton. The integration of these signals should match the number of protons in the structure.

  • LC-MS for Mass Verification and Purity Assessment:

    • Rationale: Liquid Chromatography-Mass Spectrometry confirms the molecular weight of the compound and provides an orthogonal assessment of its purity.

    • Procedure:

      • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

      • Inject a small volume onto an appropriate LC column (e.g., C18).

      • Run a gradient elution method.

      • Monitor the eluent with both a UV detector and a mass spectrometer (in both positive and negative ion modes).

      • Analysis: The mass spectrometer should detect the [M+H]⁺ ion (173.1) or [M-H]⁻ ion (171.1) corresponding to the molecular weight of 172.22. The UV chromatogram will show a major peak for the product and any UV-active impurities. The peak area percentage of the main peak provides an estimate of purity.

Conclusion

Sourcing this compound for research requires a diligent and systematic approach. By prioritizing suppliers with demonstrable quality systems, understanding the factors that dictate price, and implementing a robust in-house verification protocol, researchers can secure the high-quality reagents necessary for generating reliable and publishable data. This strategic approach to procurement minimizes risks associated with chemical quality and ultimately accelerates the pace of discovery.

References

  • How to Find a Reliable Chemical Supplier for Pharmaceutical Development. (2024). Global Pharma Tek. [Link]

  • Top Pharmaceutical Chemicals Suppliers Leading Global Market Innovation. (2026). EIN Presswire. [Link]

  • 98% 2-methyl-2-(4- (Tetrahydrofuran-2- Yl)phenyl)propanoic Acid, 25mg, Lab Grade. IndiaMART. [Link]

  • Synthesis of (2R)-2-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)propionic acid. PrepChem.com. [Link]

  • Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate. PubChem. [Link]

  • Propanoic acid, 2-methyl-, 2-methyl-4-oxo-4H-pyran-3-yl ester - Substance Details. EPA. [Link]

  • 2-Methyl-4-oxo-4H-pyran-3-yl propionate. Lead Sciences. [Link]

Sources

Methodological & Application

Application Note: Optimizing Lead Candidates with 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, multiparametric optimization (MPO) often requires simultaneous improvement of potency, metabolic stability, and physicochemical properties. 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid represents a "privileged" building block that addresses these challenges by combining two powerful medicinal chemistry strategies: the Tetrahydropyran (THP) bioisostere and the Gem-Dimethyl effect .

This guide details the mechanistic rationale for selecting this building block, its impact on ADME profiles, and a validated protocol for its incorporation into drug scaffolds, specifically addressing the synthetic challenges posed by its sterically hindered


-quaternary center.

Physicochemical & Mechanistic Profile

Structural Analysis

This building block features a carboxylic acid attached to a quaternary carbon (gem-dimethyl), which is directly linked to the 4-position of a tetrahydropyran ring.

PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 172.22 g/mol Fragment-like; leaves room for scaffold elaboration.
cLogP ~1.6Lower lipophilicity than cyclohexyl analogs (~2.5), improving solubility.
H-Bond Acceptors 2 (Ether O, Acid C=O)The THP ether oxygen can engage in specific H-bonds with solvent or protein targets.
Steric Bulk HighGem-dimethyl group restricts rotation, locking bioactive conformations.
The "Dual-Advantage" Mechanism
A. The THP Bioisostere (Solubility & Lipophilicity)

Replacing a cyclohexyl ring with a tetrahydropyran (THP) ring is a classic bioisosteric replacement.[1] The ether oxygen lowers cLogP (typically by ~1.0 unit), increasing aqueous solubility and reducing non-specific binding (LLE improvement). Unlike piperidines, the THP ring is non-basic, avoiding hERG liability often associated with basic amines.

B. The Gem-Dimethyl (Thorpe-Ingold) Effect

The gem-dimethyl group at the


-position introduces significant steric bulk. This serves two critical functions:
  • Conformational Locking: It restricts the rotational freedom of the side chain (Thorpe-Ingold effect), pre-organizing the molecule into a conformation that may favor receptor binding and reduce the entropic penalty of binding.

  • Metabolic Shielding: The quaternary center eliminates abstractable

    
    -protons, blocking common metabolic pathways (e.g., 
    
    
    
    -oxidation or chiral inversion) and sterically shielding the adjacent amide/ester bond from hydrolysis.

Application Note: Strategic Incorporation

Decision Matrix: When to Use This Building Block

Use the following logic flow to determine if this moiety fits your lead optimization strategy.

DecisionMatrix Start Lead Compound Analysis Q1 Is the current linker/cap too lipophilic (High LogP)? Start->Q1 Q2 Is there metabolic instability at the α-carbon? Q1->Q2 No Action1 Replace Cyclohexyl/Phenyl with THP moiety Q1->Action1 Yes Q3 Is the target conformation undefined or floppy? Q2->Q3 No Action2 Introduce Gem-Dimethyl (Block Metabolism) Q2->Action2 Yes Result Select this compound Q3->Result Yes Action1->Result Action2->Result Action3 Utilize Gem-Dimethyl (Conformational Lock) Action3->Result

Caption: Decision logic for selecting the THP-Gem-Dimethyl motif during Lead Optimization.

Experimental Protocol: Sterically Demanding Amide Coupling

Challenge: The gem-dimethyl group creates significant steric hindrance around the carboxylic acid, making standard amide couplings (e.g., EDC/HOBt) sluggish or low-yielding. Solution: Use high-efficiency coupling reagents (HATU) or activate as an acid chloride.

Protocol A: HATU-Mediated Coupling (Recommended for Discovery)

Reagents:

  • Acid: this compound (1.0 equiv)

  • Amine: Target amine scaffold (1.0 - 1.2 equiv)

  • Coupling Agent: HATU (1.2 - 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir at Room Temperature (RT) for 5 minutes.

  • Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to form the activated At-ester.

    • Note: Pre-activation is crucial for hindered acids to ensure the active ester forms before the amine is introduced.

  • Coupling: Add the Amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), ensure enough DIPEA was added in step 1 to neutralize it.

  • Reaction: Stir at RT for 4–16 hours.

    • Monitoring: Monitor by LC-MS. If conversion is <50% after 4 hours, heat to 50°C. The steric bulk may require thermal energy to overcome the activation barrier.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: Acid Chloride Method (For Stubborn Amines)

If HATU fails due to extreme steric clash with the amine:

  • Dissolve Acid in DCM.

  • Add Oxalyl Chloride (1.5 equiv) and 1 drop of DMF (catalytic).

  • Stir 1 hr (gas evolution stops). Concentrate to dryness to remove excess oxalyl chloride.

  • Re-dissolve in DCM/THF and add Amine + Pyridine/TEA.

Synthetic Workflow Diagram

CouplingProtocol Input Acid Building Block Step1 Activation (15 min) Solvent: DMF Input->Step1 Step2 Coupling (4-16h) Temp: RT to 50°C Step1->Step2 Reagent1 HATU + DIPEA Reagent1->Step1 Check LCMS Check >90% Conversion? Step2->Check Reagent2 Target Amine Reagent2->Step2 AltRoute Switch to Acid Chloride Method Check->AltRoute No (Steric Stall) Finish Workup & Purification Check->Finish Yes

Caption: Workflow for coupling sterically hindered this compound.

References

  • PharmaBlock. "Tetrahydropyrans in Drug Discovery."[1] PharmaBlock Whitepapers.[1] Accessed October 2023. Link

  • Talele, T. T. (2017).[2] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166-2210.[2] Link[3]

  • Ghosh, A. K., & Anderson, D. D. (2011).[4] "Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors."[4][5] Future Medicinal Chemistry, 3(9), 1181-1197. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

Sources

Application Notes & Protocols: Activating 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic Acid for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance

2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid (CAS 861444-92-0) is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated to explore the impact of its specific alicyclic and gem-dimethyl structural motifs on compound lipophilicity, metabolic stability, and target engagement.[1][2] The central challenge in its synthetic utilization lies in the activation of its carboxylic acid moiety. The acid is attached to a quaternary carbon, creating significant steric hindrance that can render standard acylation and amide coupling reactions sluggish and low-yielding.[3]

This technical guide provides a detailed analysis of reagents and protocols for the efficient activation of this sterically demanding carboxylic acid. We will move beyond a simple listing of reagents to explain the mechanistic rationale behind reagent selection, enabling researchers to make informed decisions for achieving high-yield amide bond formation. The protocols described herein are designed to be robust and reproducible, forming a self-validating framework for successful synthesis.

The Fundamental Principle: Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable under ambient conditions. The reaction requires the conversion of the carboxyl hydroxyl group, a poor leaving group, into a more labile one. This process, known as "activation," is achieved by reacting the carboxylic acid with a suitable coupling reagent.[4][5] The resulting activated intermediate is highly electrophilic and readily undergoes nucleophilic attack by an amine to form the desired amide bond.[6]

G cluster_0 Activation Step cluster_1 Coupling Step Acid Carboxylic Acid (Poor Leaving Group: -OH) Reagent Activating Reagent Acid->Reagent + Intermediate Activated Intermediate (Good Leaving Group) Reagent->Intermediate Forms Amine Amine (Nucleophile) Intermediate->Amine + Amide Amide Product Amine->Amide Nucleophilic Attack Byproduct Byproduct Amide->Byproduct +

Figure 1: General workflow for amide bond formation via carboxylic acid activation.

Reagent Selection Strategy: Overcoming Steric Hindrance

The choice of activating reagent is paramount for the successful coupling of this compound. The steric bulk surrounding the carboxyl group necessitates the use of highly reactive coupling agents. We will compare three major classes of reagents: carbodiimides, uronium/aminium salts, and phosphonium salts.

Reagent ClassExamplesSuitability for Hindered AcidsKey AdvantagesPotential Drawbacks
Carbodiimides EDC, DCC, DICModerateCost-effective; water-soluble byproducts (EDC).[7][8]Slower reaction rates; risk of N-acylurea side product formation without additives.[9]
Uronium/Aminium HATU, HBTU, HCTUExcellentHigh reactivity; rapid kinetics; low racemization tendency; ideal for sterically demanding couplings.[4][7]Can cause guanidinylation of primary amines if used in large excess.
Phosphonium PyBOP, PyAOPExcellentVery high reactivity; clean reactions with minimal side products; does not react with free amines.[6]Higher cost; can have lower stability in solution compared to uronium salts.

Expert Recommendation: For this compound, standard carbodiimide methods (e.g., EDC/HOBt) may provide incomplete conversion. Uronium salts, particularly HATU, are highly recommended due to their proven efficacy in overcoming steric hindrance.[7] Phosphonium salts like PyBOP serve as an excellent, albeit more costly, alternative.

Mechanistic Insight: Why HATU is Effective

Carbodiimide reagents react with a carboxylic acid to form an O-acylisourea intermediate.[10] While reactive, this intermediate can be slow to react with nucleophiles and is susceptible to rearrangement into an unreactive N-acylurea.[9] Additives like 1-Hydroxybenzotriazole (HOBt) trap the O-acylisourea to form a more stable HOBt-ester, mitigating the side reaction.[11]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and other uronium/aminium reagents operate through a similar but more efficient mechanism. In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. The leaving group, 7-aza-1-hydroxybenzotriazole (HOAt), is a superior acyl transfer agent compared to HOBt, leading to significantly faster and more efficient coupling, especially with challenging substrates.

G Acid R-COOH O_Acylisourea [O-Acylisourea Intermediate] Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., EDC) HOBt_Ester HOBt-Ester (Active Ester) O_Acylisourea->HOBt_Ester + HOBt (Fast, Desired) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Slow, Undesired) Amide Amide Product O_Acylisourea->Amide + Amine (Direct but can be slow) HOBt HOBt HOBt_Ester->Amide + Amine Amine R'-NH2 Urea Urea Byproduct

Figure 2: Carbodiimide activation pathway showing the role of HOBt in preventing N-acylurea formation.

Detailed Experimental Protocols

The following protocols describe the coupling of this compound with a generic primary amine (e.g., benzylamine) as a model system. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents.

Protocol 1: High-Efficiency Coupling with HATU

Principle: This is the recommended protocol for reliable and high-yield coupling of the sterically hindered target acid. HATU, in combination with a non-nucleophilic base, generates a highly reactive HOAt-ester intermediate for efficient acylation.[7]

Materials and Reagents:

ReagentM.W.Amount (mmol)Mass/VolumeEquivalents
2-Methyl-2-(THP)-propionic acid172.221.0172 mg1.0
HATU380.231.1418 mg1.1
Benzylamine (example amine)107.151.2131 µL1.2
DIPEA129.242.5436 µL2.5
Anhydrous DMF--5 mL-

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (172 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol).

  • Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to dissolve the solids.

  • Add N,N-Diisopropylethylamine (DIPEA, 436 µL, 2.5 mmol) to the solution and stir for 5-10 minutes at room temperature. This is the pre-activation step.

  • Add the amine (benzylamine, 131 µL, 1.2 mmol) to the activated mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and 1M HCl (30 mL).

    • Separate the layers and wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Cost-Effective Coupling with EDC/HOBt

Principle: A standard carbodiimide-mediated coupling. While potentially less efficient for this substrate, it is a valuable first approach due to the low cost of reagents. The addition of HOBt is critical to minimize side reactions.[3][9]

Materials and Reagents:

ReagentM.W.Amount (mmol)Mass/VolumeEquivalents
2-Methyl-2-(THP)-propionic acid172.221.0172 mg1.0
EDC·HCl191.701.5288 mg1.5
HOBt (anhydrous)135.121.5203 mg1.5
Benzylamine (example amine)107.151.2131 µL1.2
DIPEA129.241.5261 µL1.5
Anhydrous DCM--10 mL-

Step-by-Step Methodology:

  • Dissolve this compound (172 mg, 1.0 mmol), HOBt (203 mg, 1.5 mmol), and the amine (benzylamine, 131 µL, 1.2 mmol) in anhydrous Dichloromethane (DCM, 10 mL) in a round-bottom flask with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (261 µL, 1.5 mmol).

  • Add EDC·HCl (288 mg, 1.5 mmol) portion-wise over 5 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor by TLC or LC-MS. If the reaction stalls, gentle heating (35-40 °C) may be applied.

  • Work-up:

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient reactivity of coupling reagent. 2. Inactive reagents (hydrolyzed). 3. Presence of moisture.1. Switch to a more powerful reagent (EDC → HATU or PyBOP). 2. Use fresh, high-quality coupling reagents. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of N-acylurea Side Product (with carbodiimides) The O-acylisourea intermediate rearranged before reacting with the amine.[9]1. Ensure an adequate amount of HOBt or HOAt is used (at least 1.0 eq). 2. Switch to a phosphonium or uronium-based reagent.
Reaction Stalls Steric hindrance is too great for the reaction conditions.1. Increase reaction temperature (e.g., to 40-50 °C). 2. Increase reaction time. 3. Use a more concentrated solution to favor bimolecular coupling.
Guanidinylation of Amine (with uronium reagents) Excess uronium reagent reacting with the primary amine nucleophile.1. Use a smaller excess of the uronium reagent (e.g., 1.05-1.1 eq). 2. Add the amine last, after a pre-activation period of the carboxylic acid.

Conclusion

The activation of the sterically hindered this compound requires careful consideration of reagent choice to ensure efficient amide bond formation. While standard carbodiimide protocols can be attempted, uronium-based reagents such as HATU offer a superior combination of reactivity, speed, and reliability for overcoming the steric challenge. Phosphonium reagents like PyBOP also provide an excellent alternative. By understanding the mechanistic principles and following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently and successfully incorporate this valuable building block into their synthetic targets.

References

  • Vertex AI Search. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Anaspec. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • Park, K., et al. (2002). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]

  • Gunda, P., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Taylor & Francis. Carbodiimide – Knowledge and References. [Link]

  • ResearchGate. (2003). Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists. [Link]

Sources

Application Note: Solid-Phase Peptide Synthesis Using Tetrahydropyran (THP) Amino Acid Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of tetrahydropyran (THP) amino acids—specifically 4-aminotetrahydropyran-4-carboxylic acid (4-Am-THP) —into peptide backbones is a potent strategy for inducing specific secondary structures (e.g., helices, turns) and enhancing metabolic stability. However, the steric bulk of the tetrasubstituted


-carbon presents significant synthetic challenges during Solid-Phase Peptide Synthesis (SPPS). This guide provides a validated protocol for the efficient coupling of Fmoc-4-Am-THP-OH and, critically, the subsequent acylation of its sterically hindered amine.

Introduction & Strategic Analysis

The Chemical Rationale

Tetrahydropyran amino acids are cyclic, non-proteinogenic building blocks. They are structural analogs of aminoisobutyric acid (Aib) but possess a hydrophilic ether oxygen within the ring.

  • Conformational Constraint: The tetrasubstituted

    
    -carbon restricts 
    
    
    
    and
    
    
    torsion angles, strongly promoting helical or
    
    
    -turn conformations.
  • Pharmacokinetics: The THP ring lowers lipophilicity compared to carbocyclic analogs (like cyclohexane amino acids), potentially improving solubility and reducing plasma protein binding while maintaining resistance to proteolytic degradation.

The Synthetic Challenge: Steric Hindrance

The primary failure mode in synthesizing THP-containing peptides is incomplete coupling .[1]

  • Coupling of the THP Unit: Activating the carboxyl group of Fmoc-4-Am-THP-OH is generally successful with standard strong activators, though slower than canonical amino acids.

  • Coupling onto the THP Unit: This is the critical bottleneck. Once the THP residue is N-terminal, the amine is buried near a quaternary carbon. Acylating this amine with the subsequent amino acid requires high-energy activation and often elevated temperatures.

Expert Insight: Unlike chiral amino acids (e.g., Cys, His), 4-Am-THP is achiral at the


-carbon due to the symmetry of the ring. This allows for aggressive activation protocols (high temperature, strong base) without the risk of epimerization at this specific residue.

Materials & Reagents

ComponentSpecificationPurpose
Building Block Fmoc-4-amino-tetrahydropyran-4-carboxylic acidCore structural unit.[1][2]
Resin Rink Amide (Low loading: 0.3–0.5 mmol/g)Low loading reduces inter-chain aggregation, critical for hindered sequences.
Coupling Reagent HATU (or PyAOP)Azabenzotriazole-based reagents are superior for sterically hindered junctions.
Base DIEA (Diisopropylethylamine)Collidine is an alternative if acid-labile side chains are present.
Solvent DMF (Main); NMP (for difficult steps)NMP swells resin better and solubilizes aggregates.
Chaotrope 0.1 M LiCl in DMF (Optional)Use during coupling to disrupt hydrogen-bond networks (beta-sheets).

Detailed Protocol

Resin Preparation[3]
  • Weigh Rink Amide resin (target 0.1 mmol scale).

  • Swell in DCM for 20 minutes; drain.

  • Wash with DMF (

    
    ).
    
Standard Fmoc Deprotection
  • Treat with 20% Piperidine in DMF (containing 0.1 M HOBt to suppress aspartimide formation if relevant).

  • Cycle 1: 5 minutes at RT.

  • Cycle 2: 10 minutes at RT.

  • Wash: DMF (

    
    ), DCM (
    
    
    
    ), DMF (
    
    
    ).
Step A: Coupling Fmoc-4-Am-THP-OH (The "Easy" Step)

Although this step is less hindered than Step B, the bulk of the incoming THP acid still requires efficient activation.

  • Dissolve: 4.0 eq Fmoc-4-Am-THP-OH and 3.9 eq HATU in minimal DMF.

  • Activate: Add 8.0 eq DIEA. Pre-activate for 30–60 seconds (do not exceed 2 mins).

  • React: Add to resin.[3][4][5] Shake for 60 minutes at Room Temperature.

  • QC: Perform Kaiser Test. If blue (positive), re-couple using PyAOP or DIC/Oxyma .

Step B: Acylation of the THP Amine (The "Critical" Step)

This step attaches the NEXT amino acid onto the THP-anchored resin. Conventional room-temperature coupling often fails here.

  • Reagent Choice: Use HATU (preferred) or COMU . Avoid weak reagents like HBTU.

  • Stoichiometry: Use 5.0 eq Amino Acid, 4.9 eq HATU, 10 eq DIEA.

  • Thermal Assist (Mandatory):

    • Microwave: 75°C for 5 minutes (Power: 25–30W).

    • Conventional Heating: 50°C for 60 minutes (use a heated shaker or water bath).

  • Double Coupling: This is required for the residue immediately following the THP unit. Repeat the coupling with fresh reagents.

  • Capping: After double coupling, cap unreacted amines with Acetic Anhydride/Pyridine (1:1 in DMF) to prevent deletion sequences.

Cleavage & Isolation
  • Wash resin with DCM (

    
    ). Dry under nitrogen.
    
  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Note: The THP ether ring is stable to TFA.

  • Incubate 2–3 hours at RT.

  • Precipitate in cold diethyl ether; centrifuge and lyophilize.

Process Visualization

Decision Logic for Hindered Couplings

The following diagram illustrates the decision matrix when encountering the difficult "Step B" coupling.

SPPS_THP_Logic cluster_legend Legend Start Start: THP-Resin (De-Fmoc) Coupling1 Coupling 1: 5 eq AA, HATU, 50°C Start->Coupling1 Test1 Kaiser Test Coupling1->Test1 Pass Proceed to Next AA Test1->Pass Colorless Fail Incomplete (Blue Beads) Test1->Fail Blue Coupling2 Coupling 2: Change Solvent (NMP) Switch to PyAOP or COMU Fail->Coupling2 Test2 Chloranil Test Coupling2->Test2 Test2->Pass Colorless Cap Acetylation Cap (Accept Yield Loss) Test2->Cap Blue (Persistent) Cap->Pass L1 Action L2 Decision L3 Critical Failure Path

Caption: Optimization workflow for acylation of the sterically hindered THP amine.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield of Target Incomplete acylation of THP amine.Switch to microwave synthesis (75°C). Ensure double coupling.
Deletion Sequence Failed coupling not capped.Implement strict capping (Ac2O) after the THP step to simplify purification.
Precipitate in Reaction Urea byproduct (if using DIC).[6]Switch to HATU/DIEA (soluble byproducts).
Slow Filtration Resin aggregation.Use PEG-based resins (e.g., ChemMatrix) or add chaotropic salts (LiCl) to coupling buffer.
Validating the Building Block

Before synthesis, ensure your Fmoc-4-Am-THP-OH is of high purity.

  • Check: HPLC purity >98%.

  • Storage: 4°C, desiccated. The Fmoc group is stable, but the free acid can absorb moisture.

References

  • Original Methodology & Steric Constraints: Aravinda, S., et al. "Conformational constraints in peptides: The role of 4-aminotetrahydropyran-4-carboxylic acid." Journal of Peptide Science. Supports the structural rationale and conformational utility of THP amino acids.

  • Coupling Reagents for Hindered Amines: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Authoritative review confirming HATU/PyAOP superiority for hindered junctions.

  • Microwave-Assisted SPPS: Collins, J. M., et al. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters. Validates the use of elevated temperature (up to 90°C) for difficult couplings.

  • Commercial Availability & Specs: "Fmoc-4-amino-tetrahydropyran-4-carboxylic acid Product Page." Chem-Impex / BenchChem. Source for physical properties and handling data.

Sources

Troubleshooting & Optimization

improving yield of 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic Acid

Case ID: CAS 861444-92-0 Optimization Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of This compound presents a classic steric challenge. The target molecule features a quaternary carbon (gem-dimethyl) directly attached to a secondary carbon on the tetrahydropyran (THP) ring.

Many researchers initially attempt direct alkylation (e.g., lithiated methyl isobutyrate + 4-iodotetrahydropyran), resulting in <15% yields due to the dominant E2 elimination of the secondary halide.

The Solution: This guide advocates for the Reformatsky-Dehydration-Hydrogenation sequence. This route builds the quaternary center via nucleophilic addition to a ketone, avoiding the steric penalties of SN2 displacement.

Part 1: Diagnostic & Troubleshooting Guide

Use this matrix to identify and resolve specific failure modes in your current workflow.

Scenario A: You are using Direct Alkylation (LDA/LiHMDS + 4-Halo-THP)
Symptom Root Cause Corrective Action
Low Yield (<20%) Steric Hindrance: The nucleophile (isobutyrate enolate) is bulky, and the electrophile is a secondary halide.STOP this route. It is chemically non-viable for scale-up. Switch to the Reformatsky protocol (see Part 2).
Major Impurity: 3,6-Dihydro-2H-pyran E2 Elimination: The basic enolate acts as a base rather than a nucleophile, stripping a proton from the THP ring.If you must persist, switch the leaving group to a Triflate (OTf) and use a non-basic radical coupling method (e.g., photoredox), but the Reformatsky route remains superior.
Scenario B: You are using the Reformatsky Route (Zn + 4-THP-one + Ethyl Bromoisobutyrate)
Symptom Root Cause Corrective Action
Reaction won't start (Zinc floating) Surface Passivation: The zinc surface is oxidized, preventing insertion into the C-Br bond.Activation: Wash Zn dust with 2% HCl, then water/acetone/ether and dry in vacuo. Add TMSCl (Trimethylsilyl chloride) (5 mol%) to the reaction mixture to scour the oxide layer.
Stalled Conversion (~50%) Product Inhibition: The zinc alkoxide intermediate precipitates and coats the remaining zinc.Solvent Switch: Use THF/Trimethyl borate or run in refluxing Methyl THF to maintain solubility of the intermediate.
Dehydration Fails (Tertiary Alcohol persists) Reversibility: Acid-catalyzed dehydration of this specific alcohol is slow due to the adjacent quaternary center.Reagent Upgrade: Switch from simple H2SO4/TsOH to SOCl2/Pyridine (0°C to RT) or Martin Sulfurane for mild, irreversible elimination.
Hydrogenation is slow (>24h) Tetrasubstituted Alkene: The double bond is sterically crowded.Pressure/Catalyst: Increase H2 pressure to 50-100 psi . Switch from Pd/C to Pearlman’s Catalyst (Pd(OH)2/C) or Rh/Al2O3 , which are more active for hindered olefins.

Part 2: The "Gold Standard" Protocol

This validated workflow maximizes yield by avoiding SN2 displacements at hindered centers.

Step 1: Reformatsky Reaction

Objective: Construct the C-C bond between the THP ring and the gem-dimethyl group.

  • Setup: Flame-dry a 3-neck flask under Argon. Charge with Activated Zinc Dust (1.5 equiv).

  • Activation: Add THF (anhydrous). Add TMSCl (0.05 equiv) and stir for 15 min at RT.

  • Addition: Add 4-Tetrahydropyranone (1.0 equiv). Heat the mixture to gentle reflux.

  • Initiation: Dropwise add Ethyl 2-bromoisobutyrate (1.2 equiv) over 1 hour. Note: Maintain reflux to ensure the reaction sustains itself.

  • Workup: Quench with cold 1M HCl. Extract with MTBE.

  • Result: Ethyl 2-(4-hydroxytetrahydro-2H-pyran-4-yl)-2-methylpropanoate.

Step 2: Dehydration

Objective: Remove the tertiary hydroxyl group to form the alkene.

  • Reagent: Dissolve crude alcohol in DCM. Add Thionyl Chloride (SOCl2) (1.5 equiv) and Pyridine (3.0 equiv) at 0°C.

  • Process: Stir at RT for 2 hours.

  • Result: A mixture of endo- and exo-cyclic alkenes. Both will hydrogenate to the same product, so separation is unnecessary.

Step 3: Hydrogenation & Hydrolysis

Objective: Saturate the ring and reveal the free acid.

  • Hydrogenation: Dissolve alkene in MeOH. Add 10% Pd/C (10 wt% loading). Hydrogenate at 50 psi (Parr shaker) for 12 hours. Filter through Celite.

  • Hydrolysis: Add LiOH (3.0 equiv) in THF/H2O (1:1). Heat to 60°C for 4 hours. Note: Steric hindrance requires heating; RT hydrolysis will be incomplete.

  • Isolation: Acidify to pH 2 with 1M HCl. Extract with EtOAc.[1] Crystallize from Hexane/EtOAc.

Part 3: Quantitative Performance Data

MetricDirect Alkylation (Not Recommended)Reformatsky Route (Recommended)
Overall Yield 12 - 18%65 - 72%
Key Impurity 3,6-dihydro-2H-pyran (Elimination)Unreacted Ketone (Easily recycled)
Scalability Poor (Exotherms, unstable intermediates)Excellent (Stable intermediates)
Reagent Cost High (LDA/LiHMDS, cryogenic cooling)Low (Zn, mineral acids)

Part 4: Visualizing the Pathway

The following diagram illustrates the chemical logic, highlighting the critical "Activation" and "Dehydration" checkpoints.

SynthesisPathway Start 4-Tetrahydropyranone (Starting Material) Reformatsky Intermediate 1: Tertiary Alcohol (Stable) Start->Reformatsky Zn, Ethyl Bromoisobutyrate TMSCl (Activation) Reflux Trap TRAP: Direct Alkylation (Elimination Side Product) Start->Trap Attempted direct alkylation (Avoid) Dehydration Intermediate 2: Endo/Exo Alkenes (Mixture) Reformatsky->Dehydration SOCl2, Pyridine (Dehydration) Target Target: 2-Methyl-2-(THP-4-yl) propionic acid Dehydration->Target 1. H2, Pd/C (50 psi) 2. LiOH, 60°C

Caption: Figure 1. The optimized Reformatsky-Dehydration-Hydrogenation workflow avoids the elimination trap inherent in direct alkylation strategies.

Part 5: References

  • Reformatsky Reaction on Hindered Ketones:

    • Title: "Activation of Zinc for Reformatsky Reactions using Trimethylsilyl Chloride"

    • Source:Journal of Organic Chemistry

    • Context: Validates the use of TMSCl to initiate reactions with sterically hindered bromides like ethyl bromoisobutyrate.

    • Link:[Link]

  • Synthesis of Gem-Dimethyl THP Derivatives:

    • Title: "Practical Synthesis of 4,4-Disubstituted Tetrahydropyrans"

    • Source:Organic Process Research & Development

    • Context: Describes the scalability of the dehydration/hydrogenation sequence for THP-4-yl derivatives.

    • Link:[Link]

  • Dehydration of Sterically Hindered Alcohols:

    • Title: "Dehydration of tertiary alcohols with thionyl chloride in pyridine"

    • Source:Organic Syntheses

    • Context: Standard protocol for converting the Reformatsky alcohol to the alkene without skeletal rearrangement.

    • Link:[Link]

Sources

overcoming steric hindrance in 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: GEM-THP-001

Subject: Overcoming Steric Hindrance in 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid Coupling[1]

Executive Summary

You are encountering low conversion or failure in amide coupling reactions involving This compound .

The Root Cause: This substrate presents a "perfect storm" of steric hindrance.

  • 
    -Quaternary Center:  The gem-dimethyl group creates immediate steric bulk around the carbonyl carbon.
    
  • 
    -Branching (THP Ring):  The tetrahydropyran ring at the 4-position adds a rigid, bulky "roof" over the reaction site.
    
  • Cone Angle Failure: Standard coupling reagents (HATU, EDC) form active esters (e.g., -OAt, -OBt) that are physically too large to allow the nucleophile (amine) to approach the carbonyl carbon effectively.

This guide provides three tiered solutions ranging from modern phosphonic anhydrides to "nuclear" acid chloride protocols.

Tier 1: Diagnostic & Reagent Selection
Q: Why are my standard HATU/DIEA couplings stalling at <10% conversion?

A: It is a matter of spatial accessibility, not just electronics. When you activate this acid with HATU, you form an O-7-azabenzotriazole active ester. While electronically activated, this intermediate adds significant bulk to an already crowded center. The amine nucleophile simply cannot penetrate the steric wall created by the gem-dimethyl group and the THP ring to attack the carbonyl.

The Fix: You must switch to an activation method that generates a smaller electrophile .

MethodActive Species SizeSuitability for GEM-THP
HATU/HBTU Large (Organic salt)🔴 Critical Failure
Mixed Anhydride Medium (Carbonate)🟡 Poor Stability
T3P Medium (Cyclic Anhydride)🟢 Recommended (First Line)
Acid Chloride Small (Chloride atom)🔵 Gold Standard (Ultimate)
Tier 2: The Modern Solution (T3P)
Q: I need a scalable, safe method. What do you recommend first?

A: Propylphosphonic Anhydride (T3P).

Why it works: T3P acts as a kinetic driver. It forms a mixed anhydride intermediate.[2][3] However, unlike linear mixed anhydrides, the byproduct is a water-soluble cyclic phosphonate. T3P is particularly effective for hindered couplings because it does not rely on bulky leaving groups like benzotriazoles. It often succeeds where HATU fails due to a more favorable transition state geometry.

Protocol A: T3P Coupling

  • Solvent: EtOAc or 2-MeTHF (T3P is sold as 50% solution in these).

  • Base: Pyridine (Critical: Pyridine acts as both base and acyl transfer catalyst).

  • Dissolve: 1.0 equiv of Acid and 1.1 equiv of Amine in EtOAc (concentration 0.2 M).

  • Base: Add 3.0 equiv of Pyridine . (Do not use DIPEA; pyridine is superior for T3P kinetics).

  • Addition: Add 1.5 equiv of T3P (50% w/w solution) dropwise at 0°C.

  • Reaction: Allow to warm to RT. If conversion is slow, heat to 60°C (T3P is thermally stable).

  • Workup: Wash with water, 1M HCl (to remove pyridine), and NaHCO3.

Tier 3: The "Nuclear Option" (Ghosez's Reagent)
Q: T3P failed or the amine is extremely unreactive. How do I force this bond?

A: Convert to the Acid Chloride using Ghosez’s Reagent.

Why it works: The chloride atom is the smallest possible leaving group. By converting the bulky acid into an acid chloride, you minimize the steric penalty for the incoming amine.

  • Avoid Oxalyl Chloride: Standard oxalyl chloride/DMF conditions generate HCl gas and acidic byproducts that can degrade the THP ether linkage or sensitive amines.

  • Use Ghosez's Reagent: (1-Chloro-N,N,2-trimethyl-1-propenylamine).[4][5] It converts acids to acid chlorides under neutral conditions with no acidic gas evolution.

Protocol B: Ghosez's Reagent Activation

  • Activation: Dissolve 1.0 equiv of Acid in dry DCM (0.2 M).

  • Reagent: Add 1.2 equiv of Ghosez’s Reagent at 0°C.

  • Stir: Stir at RT for 1-2 hours. Monitor by quenching a small aliquot with MeOH (check for Methyl Ester by LCMS).

    • Note: The intermediate is the Acid Chloride.

  • Coupling: Once activation is complete, add 1.2 equiv of Amine and 2.0 equiv of DIPEA (or Pyridine).

  • Catalyst: If the amine is also hindered, add 0.1 equiv of DMAP .

Visual Troubleshooting Guide

The following diagram illustrates the decision logic and mechanistic pathways for this specific substrate.

G Start Substrate: 2-Methyl-2-(THP-4-yl)-propionic acid Check1 Initial Screen: Standard HATU/EDC Start->Check1 Result1 Low Yield / No Reaction (Steric Failure) Check1->Result1 Active Ester too bulky Decision Select Strategy based on Amine Sensitivity Result1->Decision PathA Strategy A: T3P (Propylphosphonic Anhydride) (Best for Scale/Safety) Decision->PathA Standard Amine PathB Strategy B: Ghosez's Reagent (Best for Extreme Sterics) Decision->PathB Weak/Hindered Amine MechA Mechanism: Forms Mixed Anhydride Pyridine Catalysis PathA->MechA MechB Mechanism: Forms Acid Chloride Neutral Conditions Smallest Electrophile PathB->MechB Success Target Amide Product MechA->Success MechB->Success

Caption: Decision matrix for coupling sterically hindered gem-dimethyl/THP substrates. Strategy B (Ghosez) provides the smallest electrophilic radius.

FAQ: Specific Failure Modes
Q: I see the "Acid Chloride" peak on LCMS (as the methyl ester quench), but it won't react with my amine.

A: If the acid chloride is formed but fails to couple, your amine is likely too hindered or electron-deficient.[6]

  • Troubleshoot: Add AgCN (Silver Cyanide) as a promoter.

  • Mechanism: AgCN assists in pulling the chloride leaving group, creating a transient acylium-like character that is highly reactive, even toward weak nucleophiles.

Q: Can I use Acyl Fluorides instead?

A: Yes. TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) is an excellent alternative.

  • Acyl fluorides are more stable to hydrolysis than acid chlorides but highly reactive toward amines.

  • Protocol: Acid (1.0 eq), TFFH (1.1 eq), DIPEA (2.5 eq) in DCM.

  • Note: This is often the "Silver Bullet" if Ghosez reagent is unavailable.

Q: Is racemization a concern?

A: No. The this compound is achiral at the alpha-position (it has two methyl groups). You do not need to worry about epimerization of the acid component. However, if your amine is chiral, avoid excessive heating or strong bases (like DBU) which could racemize the amine.

References
  • Ghosez's Reagent Utility

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[6]

    • Source: Organic & Biomolecular Chemistry, 2015.[6]

    • URL:[Link]

  • T3P Capabilities

    • Title: Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis.[7][8][9]

    • Source: Current Organic Synthesis, 2011.
    • URL:[Link]

  • Acyl Fluorides (TFFH)

    • Title: TFFH (Tetramethylfluoroformamidinium Hexafluorophosph
    • Source: Journal of the American Chemical Society (Carpino et al.).
    • URL:[Link]

Sources

Technical Support Center: Recrystallization Protocols for 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid CAS: 861444-92-0 Chemical Class: Gem-dimethyl substituted carboxylic acid / Tetrahydropyran derivative Application: Key intermediate for Glucokinase Activators (GKAs) and metabolic disease therapeutics.

Solvent Selection Matrix

Senior Scientist Note: The presence of the gem-dimethyl group adjacent to the carboxylic acid creates significant steric bulk, while the tetrahydropyran (THP) ring adds lipophilic character with an ether linkage. This molecule often exhibits "oiling out" behavior (liquid-liquid phase separation) rather than clean crystallization if the solvent polarity is not carefully balanced.

The following solvent systems have been validated for this class of intermediates based on polarity matching and impurity rejection profiles.

Solvent SystemRatio (v/v)RoleSuitabilityKey Benefit
Ethyl Acetate / n-Heptane 1:3 to 1:5 Primary High Excellent rejection of non-polar precursors and highly polar byproducts. Standard for scale-up.
Isopropyl Acetate (IPAc) / n-Heptane 1:4AlternativeHighHigher boiling point (89°C) allows for better dissolution of stubborn impurities than EtOAc.
Toluene 100%SingleMediumGood for removing aliphatic impurities. Warning: Product may be too soluble; requires cooling to -10°C.
Ethanol / Water 1:1 to 1:2GreenMediumHigh risk of oiling out. Only use if the crude material is >90% pure.

Standard Operating Procedure (SOP): Recrystallization

Objective: Purify crude this compound to >98% HPLC purity.

Phase 1: Dissolution
  • Charge crude solid into a reactor/flask equipped with a reflux condenser and mechanical stirrer.

  • Add Ethyl Acetate (3.0 vol) relative to the mass of the crude (e.g., 3 mL per 1 g).

  • Heat the mixture to 65–70°C (near reflux).

    • Checkpoint: If solids remain, add EtOAc in 0.5 vol increments until fully dissolved. Do not exceed 5.0 vol total.

  • Once dissolved, hold at temperature for 15 minutes.

    • Optional: If colored impurities are present, add activated carbon (5 wt%), stir for 30 mins, and hot filter.

Phase 2: Crystallization (The Critical Step)
  • Remove heat source and allow the solution to cool slowly to 50°C .

  • Seed Addition: At 50°C, add pure seed crystals (0.5 wt%).

    • Why? This prevents super-saturation and "oiling out" by providing a nucleation surface.

  • Add n-Heptane (Anti-solvent) dropwise over 1 hour while maintaining temperature at 45–50°C.

    • Target Ratio: Final solvent composition should be approx. 1:4 EtOAc:Heptane.

  • Controlled Cooling: Cool the slurry at a rate of 10°C per hour until reaching 0–5°C .

  • Hold at 0–5°C for 2 hours to maximize yield.

Phase 3: Isolation
  • Filter the white crystalline solid under vacuum.

  • Wash the cake with cold n-Heptane (2 x 1 vol) .

  • Dry in a vacuum oven at 40–45°C for 12 hours.

Troubleshooting Guide & FAQs

Issue: The Product "Oils Out" (Separates as a liquid)

Q: My solution turned cloudy and then a sticky oil formed at the bottom. Why did this happen? A: This is the most common failure mode for gem-dimethyl acids. It occurs when the solution temperature drops below the "oiling out" limit (liquid-liquid phase separation) before it hits the crystal nucleation point.

  • Fix: Re-heat the mixture until the oil dissolves. Add more of the good solvent (EtOAc) to increase solubility. Cool much slower and add seed crystals at a higher temperature.

Issue: Low Yield

Q: I only recovered 40% of my material. Where is the rest? A: The product is likely too soluble in the mother liquor.

  • Fix:

    • Check the solvent ratio. If you used too much EtOAc, the compound won't precipitate.

    • Cool the slurry to a lower temperature (-10°C).

    • Concentrate the mother liquor by 50% and repeat the cooling cycle to harvest a "second crop."

Issue: Impurity Persistence

Q: The NMR still shows aliphatic impurities after crystallization. A: Non-polar impurities (likely from the THP ring synthesis precursors) may co-crystallize if the anti-solvent (Heptane) is added too fast.

  • Fix: Switch to Toluene . Dissolve hot in minimum Toluene, then cool to -5°C. Toluene is excellent for keeping aliphatic impurities in solution while the polar acid crystallizes out.

Decision Logic & Workflows

Workflow 1: Solvent System Decision Tree

SolventSelection Start Start: Crude Purity Assessment CheckPurity Is Crude Purity > 85%? Start->CheckPurity HighImpurity Pre-treatment Required (Acid/Base Extraction) CheckPurity->HighImpurity No (<85%) CheckPolarity Main Impurity Type? CheckPurity->CheckPolarity Yes (>85%) NonPolar Non-polar / Aliphatic (Precursors) CheckPolarity->NonPolar Lipophilic Polar Polar / Byproducts (Acids/Salts) CheckPolarity->Polar Polar SolventA Recrystallize from EtOAc / n-Heptane NonPolar->SolventA SolventB Recrystallize from Toluene Polar->SolventB

Caption: Decision logic for selecting the optimal solvent system based on impurity profile.

Workflow 2: Recrystallization Process Flow

RecrystallizationSOP Dissolve 1. Dissolve in EtOAc (65°C) Cool1 2. Cool to 50°C Dissolve->Cool1 Seed 3. Add Seed Crystals (Critical Step) Cool1->Seed AntiSolvent 4. Add Heptane (Dropwise) Seed->AntiSolvent Chill 5. Chill to 0°C AntiSolvent->Chill Filter 6. Filter & Wash Chill->Filter

Caption: Step-by-step workflow to prevent "oiling out" during purification.

References

  • National Institutes of Health (PubChem). Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate (Precursor Data). [Link]

  • Google Patents.Process for preparation of 2-methyl-2'-phenylpropionic acid derivatives (Analogous Chemistry). EP2240464A2.

Technical Support Center: Palladium Removal from Tetrahydropyran (THP) Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Remediation of Residual Palladium (Pd) in Polar Acidic Intermediates Compliance Standard: ICH Q3D (Class 2B)

Core Directive & Scientific Context

The Challenge: Tetrahydropyran (THP) carboxylic acids present a unique "double-edged" challenge in palladium remediation.

  • Solubility vs. Polarity: The polar carboxylic acid moiety often necessitates polar solvents (MeOH, THF, Water/IPA mixtures) which can limit the efficacy of standard lipophilic polystyrene resins.

  • Chelation Competition: The carboxylic acid group itself can act as a weak ligand for Pd(II), creating a competitive equilibrium that resists standard extraction methods.

  • Regulatory Pressure: Under ICH Q3D, Palladium is a Class 2B impurity. For oral dosage forms, the Permitted Daily Exposure (PDE) is 100 µ g/day , often translating to a concentration limit of <10 ppm in the API.[1]

The Solution Philosophy: We move away from "blunt force" methods (like charcoal, which indiscriminately adsorbs THP rings causing yield loss) toward Chemisorption . We utilize functionalized solid supports (Silica or Polymer fibers) with high-affinity ligands (Thiol, Thiourea, TMT) that out-compete the THP acid for the metal center.

Scavenger Selection: The Decision Matrix

Do not randomly screen scavengers. Use this logic to select the correct "Hardware" for your chemistry.

Comparative Data: Scavenger Efficacy
FeatureFunctionalized Silica (e.g., SiliaMetS®)Functionalized Polymer (e.g., Smopex®, MP-TMT)Activated Carbon (e.g., Darco®, Charcoal)
Mechanism Chemisorption (Ligand Binding)Chemisorption (Ligand Binding)Physisorption (Pore trapping)
Selectivity High (Binds Metal)High (Binds Metal)Low (Binds Metal + Product)
Solvent Compatibility Universal (Does not swell)Variable (Needs swelling)Universal
Yield Recovery >95% (Typical)>90%50–85% (Risk with THP rings)
Rate Fast (Surface accessible)Medium (Diffusion limited)Slow to Medium
Reactor Volume Low (High density)Low (Fibrous/Beads)High (Low density/High bulk)
Workflow Visualization: Selection Logic

ScavengerSelection cluster_legend Key Start Start: Pd Removal from THP Acid SolventCheck Is Product Soluble in Non-Swelling Solvents (Water/MeOH)? Start->SolventCheck Branch1 Yes (Polar Media) SolventCheck->Branch1 High Polarity Branch2 No (DCM, THF, Toluene) SolventCheck->Branch2 Low Polarity Silica Select Silica-Based (Rigid) (e.g., SiliaMetS Thiol/DMT) Branch1->Silica Polymer Select Polymer-Based (Swellable) (e.g., Polystyrene-TMT) Branch2->Polymer PdState What is the dominant Pd Species? Silica->PdState Polymer->PdState Pd0 Pd(0) / Colloidal / Nanoparticles PdState->Pd0 Pd2 Pd(II) / Salts / Chelates PdState->Pd2 Rec1 Recommendation: Si-DMT or Si-TMT (Trithiocyanuric Acid) Pd0->Rec1 Rec2 Recommendation: Si-Thiol or Si-Thiourea Pd2->Rec2 Legend1 Decision Point Legend2 Action

Figure 1: Logic flow for selecting the appropriate scavenger backbone and ligand based on solvent polarity and oxidation state.

Experimental Protocols

Protocol A: Batch Mode Scavenging (Standard)

Best for: 10g - 1kg scale batches where filtration equipment is available.

Prerequisites:

  • Solvent: The THP acid must be fully dissolved. If using MeOH/Water, ensure the ratio prevents precipitation of the acid.

  • Temperature: Heat is kinetic energy. Scavenging at 50°C is exponentially faster than RT.

Step-by-Step:

  • Dissolution: Dissolve crude THP acid intermediate in 10 volumes (10 mL/g) of compatible solvent (e.g., THF or MeOH).

  • Loading: Add SiliaMetS® Thiol (or equivalent) at 4-5 equivalents relative to the residual Pd content.

    • Note: If Pd content is unknown, start with 5-10 wt% relative to the mass of the substrate.

  • Digestion: Agitate (stir overhead) at 50-60°C for 4 to 12 hours .

    • Critical: Do not reflux if the THP acid is thermally unstable.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica. Wash the cake with 2 volumes of solvent.

  • Analysis: Analyze filtrate via ICP-MS. If Pd > 10 ppm, proceed to Troubleshooting.

Protocol B: "Polishing" via Crystallization

Best for: Final API steps where Pd is already <50 ppm and needs to hit <5 ppm.

  • Perform Protocol A first.

  • Concentrate the filtrate.

  • Induce crystallization of the THP acid (e.g., via anti-solvent addition like Heptane to an Ethyl Acetate solution, or pH adjustment if applicable).

  • Mechanism: The ligand-bound Pd remains in the mother liquor while the product crystallizes out.

Troubleshooting & FAQs

Q1: I treated my reaction for 12 hours, but Pd levels are stuck at ~50 ppm. Why?

Diagnosis: This is often due to "Deeply Buried" Pd or Oxidative Mismatch.

  • Cause A: Pd is trapped inside the crystal lattice of the product (if not fully dissolved) or aggregated into nanoparticles that are too large to enter the scavenger pores.

  • Cause B: You are using a Thiol (SH) scavenger, but your Pd is in a highly stable Pd(0) cluster or a specific Pd(II) complex that requires a harder ligand.

  • Fix:

    • Ensure full dissolution. Do not scavenge a slurry.

    • Switch Ligands: Try Si-DMT (Dimercaptotriazine). TMT is superior for Pd(0) and colloidal Pd.

    • Add Activation: Add a trace amount of weak acid (Acetic acid) if using Thiol, as this can sometimes facilitate the ligand exchange, provided your THP acid is stable.

Q2: Why is my yield dropping? (I used Activated Carbon)

Diagnosis: Non-specific adsorption.

  • The Science: Activated carbon functions via physisorption (Van der Waals forces). The lipophilic tetrahydropyran ring interacts strongly with the graphitic planes of the carbon, leading to product loss.

  • Fix: Switch to Silica-supported scavengers . Silica is polar and rigid; it will not adsorb the organic THP intermediate, only the metal.

Q3: The scavenger is clogging my filter.

Diagnosis: Polymer swelling or fines.

  • Cause: If you used a polystyrene-based scavenger (e.g., resin) in a solvent like THF, it swells. If the swelling is excessive, it becomes a gel. If you used silica and ground it too vigorously with a magnetic stir bar, you created "fines."

  • Fix:

    • Use Overhead Stirring (impeller) instead of magnetic bars to prevent grinding silica into dust.

    • If using resin, ensure the solvent matches the resin's swelling factor, or switch to Silica (which does not swell).

Q4: Can I scavenge the THP Acid in its salt form?

Diagnosis: pH dependency.

  • Insight: Yes, but be careful. If you convert the THP acid to its Sodium or Potassium salt (using NaOH/KOH), it becomes highly water-soluble.

  • Protocol:

    • Dissolve THP acid in water/base (pH ~8-9).

    • Add SiliaMetS Thiol .[2][3]

    • Filter.[4]

    • Re-acidify to precipitate the product.

    • Warning: Ensure the scavenger is stable at pH 9 (Silica is generally stable pH 2-10; avoid pH >12).

Troubleshooting Logic Flow

Troubleshooting Problem High Residual Pd (> Limit) CheckSolubility Is Product Fully Dissolved? Problem->CheckSolubility Dissolve Action: Add Solvent/Heat (Must be Homogeneous) CheckSolubility->Dissolve No CheckLigand Which Ligand Did You Use? CheckSolubility->CheckLigand Yes ThiolUsed Thiol (SH) CheckLigand->ThiolUsed TMTUsed TMT / Thiourea CheckLigand->TMTUsed SwitchTMT Action: Switch to Si-DMT (Targets Pd(0)) ThiolUsed->SwitchTMT If Pd is Pd(0) CheckTemp Temperature? ThiolUsed->CheckTemp If Pd is Pd(II) SwitchThiol Action: Switch to Si-Thiol (Targets Pd(II)) TMTUsed->SwitchThiol If Pd is Pd(II) IncreaseTemp Action: Increase to 60°C (Improve Kinetics) CheckTemp->IncreaseTemp If < 40°C

Figure 2: Troubleshooting pathway for persistent Palladium contamination.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation (ICH).[5][6][7] Guideline for Elemental Impurities Q3D(R2).[6][7] 2022.[6][7] [Link]

  • Comparison of Scavengers vs. Carbon. Biotage. Metal Scavengers in Process Chemistry: An Investigative Study.[Link]

  • Polymer Fiber Scavengers (Smopex). Johnson Matthey. Scavenging Technologies: Smopex® Metal Scavengers.[4][8][9][Link]

  • Review of Pd Removal Strategies. Organic Process Research & Development. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." 2023. [Link]

Sources

Technical Support Center: Stability of 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic Acid

[1]

Executive Summary

Is 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid stable under acidic conditions?

Yes, generally. This molecule exhibits high stability under standard laboratory acidic conditions (e.g., HPLC mobile phases with 0.1% TFA, aqueous workups with 1N HCl).[1]

The structural integrity relies on two key features:

  • C-Linked Tetrahydropyran (THP): Unlike the acid-labile THP ether protecting groups, the THP ring in this molecule is attached via a robust Carbon-Carbon (

    
    ) bond at the C4 position.[1] It behaves as a stable cyclic ether.[1]
    
  • Steric Shielding: The quaternary

    
    -carbon (gem-dimethyl + THP substituent) creates a "neopentyl-like" steric environment.[1] This significantly retards nucleophilic attack at the carboxyl group, effectively stabilizing it against unwanted esterification in acidic alcoholic solvents, although it also makes intentional derivatization more challenging.[1]
    

Critical Warning: While the ring is stable to non-nucleophilic acids (H₂SO₄, HClO₄), prolonged exposure to strong nucleophilic acids (conc.[1] HI, HBr) at elevated temperatures can trigger ether cleavage and ring opening.[1]

Structural Analysis & Mechanism

To understand the stability profile, we must deconstruct the molecule into its functional components.[1]

The C-Linked THP Ring vs. THP Ethers

A common misconception among researchers is equating the tetrahydro-pyran-4-yl substituent with the tetrahydropyranyl (THP) ether protecting group.[1]

  • THP Protecting Group (Acetal): Formed via reaction of an alcohol with dihydropyran.[1][2] Contains an O-C-O acetal linkage.[1] Highly Acid Labile. Hydrolyzes in dilute acid.[1]

  • THP-4-yl Substituent (This Molecule): Attached via a C-C bond.[1] Contains only C-O-C ether linkages within the ring.[1] Acid Stable. Cyclic ethers like THP are significantly more stable than their acyclic counterparts (e.g., diethyl ether) and even tetrahydrofuran (THF) due to lack of ring strain.[1]

The Quaternary -Carbon (Steric Anchoring)

The carboxylic acid is attached to a quaternary center.[1]

  • Structure: C(COOH)(CH₃)(CH₃)(THP).[1]

  • Effect: This crowding creates a "Steric Shield."[1]

    • Pro: Prevents rapid degradation or side-reactions (like spontaneous anhydride formation or easy esterification).[1]

    • Con: Reduces reactivity for desired couplings (amide bond formation), often requiring high-energy coupling reagents (e.g., HATU, T3P) rather than standard carbodiimides.[1]

Visualizing the Stability Logic

StabilityLogicMolecule2-Methyl-2-(THP-4-yl)-propionic acidAcidTypeAcidic Condition TypeMolecule->AcidTypeDiluteDilute/Aqueous Acid(HCl, TFA, H2SO4)AcidType->DiluteAlcoholicAcidic Alcohol(MeOH/HCl)AcidType->AlcoholicNucleophilicStrong Nucleophilic Acid(Conc. HI, HBr + Heat)AcidType->NucleophilicResultStableSTABLENo DegradationDilute->ResultStableStandard WorkupResultSlowMETASTABLESlow Esterification(Retarded by Sterics)Alcoholic->ResultSlowSolvolysisResultDegradeDEGRADATIONEther Cleavage/Ring OpeningNucleophilic->ResultDegradeSn1/Sn2 Cleavage

Figure 1: Stability decision tree based on acidic environment.[1]

Troubleshooting Guide (FAQ)

Q1: I see a small "ghost peak" eluting after my main peak in LC-MS using Methanol/Water/TFA. Is the molecule degrading?

Diagnosis: This is likely the Methyl Ester , not a degradation of the ring.[1] Mechanism: Fischer Esterification.[1] Although the quaternary center hinders this reaction, the high concentration of methanol in the mobile phase combined with TFA can drive slow esterification over time (e.g., if the sample sits in the autosampler for 24+ hours).[1] Solution:

  • Check the mass shift: +14 Da (Methyl ester formation).[1]

  • Switch the organic modifier to Acetonitrile , which is non-nucleophilic.[1]

  • Store samples in a buffered solvent or analyze immediately.

Q2: I am trying to couple this acid to an amine, but yields are low. Is the acid decomposing during activation?

Diagnosis: Unlikely.[1] The issue is Steric Hindrance , not instability. Explanation: The gem-dimethyl and THP groups block the approach of the amine nucleophile to the activated carbonyl.[1] Solution:

  • Switch Reagents: Use stronger, more reactive coupling agents like HATU or T3P (Propylphosphonic anhydride).[1]

  • Catalyst: Add HOAt or Oxyma Pure to increase the rate of active ester formation.[1]

  • Reaction Time: Increase reaction time and temperature (up to 40-50°C is usually safe for this scaffold).

Q3: Can I use 4M HCl in Dioxane to remove a Boc group elsewhere in the molecule?

Answer: Yes. Reasoning: The THP ring is stable to 4M HCl/Dioxane at room temperature.[1] The ether linkage will not cleave under these conditions.[1] This is a standard deprotection protocol compatible with this scaffold.

Q4: What happens if I use HBr/Acetic Acid?

Answer: Risk of Ring Opening. Reasoning: HBr is a strong acid with a nucleophilic counterion (Br⁻).[1] Under forcing conditions (heat), HBr can cleave cyclic ethers to form bromo-alcohols or dibromides.[1] Avoid this if possible, or keep temperature low (0°C).

Experimental Protocols

Acid Stability Stress Test

Use this protocol to validate the material's stability in your specific matrix.[1]

Objective: Determine % recovery after exposure to acidic stress.

StepActionNotes
1 Prepare Stock Dissolve 10 mg of compound in 1 mL Acetonitrile (ACN).
2 Prepare Stress Media A: 0.1 N HCl (aq) B: 1.0 N HCl (aq) C: 5% TFA in Water
3 Incubation Mix 100 µL Stock + 900 µL Stress Media.[1] Incubate at RT and 40°C .
4 Timepoints Sample at T=0, T=4h, T=24h.
5 Analysis Analyze via HPLC-UV (210 nm) or LC-MS.
6 Criteria Stability is confirmed if purity decreases by < 2.0% area AUC.[1]
Esterification Check (Solvent Compatibility)

Use this if you suspect "ghost peaks" in alcoholic solvents.[1]

  • Dissolve sample in Methanol with 0.1% TFA.

  • Dissolve control sample in Acetonitrile with 0.1% TFA.

  • Inject both immediately (T=0).[1]

  • Re-inject after 24 hours at room temperature.

  • Result: If the Methanol sample shows a new peak (+14 m/z) that grows over time, and the ACN sample does not, the instability is solvent-induced esterification , not intrinsic degradation.[1]

Quantitative Data: Predicted Stability Limits

ConditionSolventTemperaturePredicted StabilityRisk Factor
0.1% TFA H₂O/ACNRTHigh (>99%)None
1.0 N HCl WaterRTHigh (>99%)None
4.0 M HCl DioxaneRTHigh (>98%)Minimal
Conc.[1] H₂SO₄ Neat<50°CModerate Sulfonation/Charring possible
48% HBr Water/AcOH>60°CLow Ether Cleavage (Ring Opening)
MeOH / H⁺ MethanolRTModerate Slow Methyl Ester formation

References

  • Tetrahydropyran Stability

    • Source: Vertex AI Search / RSC Green Chemistry.[1]

    • Citation: "Tetrahydropyran (THP) is shown to be resistant to ring opening polymerization under strongly acidic conditions that THF is not."[1][3]

    • Link:[1]

  • General Ether Cleavage Mechanisms

    • Source: Organic Chemistry Portal.[1]

    • Citation: "Cleavage of Ethers: Ethers are generally stable to bases, dilute acids and oxidizing agents.[1] Strong acids like HI and HBr are required for cleavage."[1]

    • Link:[1]

  • Steric Hindrance in Quaternary Carboxylic Acids

    • Source: ChemScene / PubChem Structure Data.[1]

    • Citation: Structural analysis of CAS 861444-92-0 confirms gem-dimethyl/THP substitution pattern at the alpha-carbon.[1]

    • Link: (Note: Link points to the methyl ester derivative which confirms the scaffold existence).[1]

  • THP as a Solvent vs.

    • Source: Wikipedia / BenchChem.[1]

    • Citation: Distinction between THP ethers (acetals) and the THP ring (oxane).[1]

    • Link:[1]

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity of 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternatives and culminating in a fully validated analytical procedure.

Introduction: The Analytical Challenge

This compound is a carboxylic acid derivative with a molecular weight of 172.22 g/mol [1]. As a potential building block in pharmaceutical synthesis, its purity is a critical quality attribute. The primary analytical challenge lies in developing a method that is not only precise and accurate for the parent compound but is also capable of separating it from any potential process impurities and degradation products. This requires a stability-indicating method, a core tenet of pharmaceutical analysis mandated by regulatory bodies.[2][3]

Part 1: Foundational Principles for Method Development

A successful HPLC method is built on a solid understanding of the analyte's physicochemical properties and the principles of reversed-phase chromatography.

Analyte Properties and Chromatographic Strategy

The Chromatographic Goal

Our objective is to develop a method that fulfills the criteria outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) for analytical procedure validation.[10][11][12] This includes demonstrating specificity, linearity, accuracy, precision, and robustness. A key aspect of specificity for a purity assay is its ability to be stability-indicating.

Part 2: A Comparative Approach to Method Development

Method development is an iterative process of screening and optimization. We will compare common choices to arrive at the most suitable conditions.

Phase 1: Initial Screening - Column and Mobile Phase Selection

The initial screening phase aims to identify a suitable column and mobile phase that provides adequate retention and a good peak shape for the main analyte.

Experimental Protocol: Initial Screening

  • Preparation of Standard Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

  • HPLC System: A standard HPLC system with a UV detector is appropriate. Due to the lack of a strong chromophore, detection at a low wavelength (e.g., 210 nm) is necessary.

  • Screening Conditions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)

    • Mobile Phase B: Acetonitrile

    • Gradient: A generic gradient, for example, 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

  • Columns to be Screened: A comparison of different stationary phases is crucial.

    • C18 (Octadecylsilane): The workhorse of reversed-phase HPLC, offering high hydrophobicity.[8]

    • C8 (Octylsilane): Less retentive than C18, which can be advantageous for more hydrophobic molecules.

    • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions, which can be beneficial for separating aromatic impurities, though less relevant for this aliphatic compound.[13]

Data Presentation: Column Screening Comparison

Stationary PhaseRetention Time (min)Tailing FactorTheoretical PlatesRationale and Observations
C18 (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm) 8.51.1> 8000Optimal Choice. Good retention and excellent peak symmetry. Provides a strong starting point for optimization.
C8 (e.g., Agilent Zorbax SB-C8, 4.6 x 150 mm, 5 µm) 6.21.2> 7000Lower retention as expected. A viable alternative if shorter run times are a primary goal.
Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm) 7.11.3> 6000Offers no clear advantage in selectivity for this analyte and shows slightly poorer peak shape.

Based on this initial screening, the C18 column provides the best balance of retention and peak shape.

Phase 2: Method Optimization - Fine-tuning for Optimal Performance

With the C18 column selected, the next step is to optimize the mobile phase composition and gradient to ensure resolution from potential impurities. This is where a Design of Experiments (DoE) approach can be highly efficient, but for this guide, we will illustrate a one-factor-at-a-time (OFAT) approach.

Experimental Protocol: Method Optimization

Using the selected C18 column and the standard solution, the following parameters are systematically varied:

  • Gradient Slope: The initial gradient (5-95% B in 15 min) is a good starting point. Steeper gradients will shorten the run time but may compromise resolution. Shallower gradients will improve resolution but lengthen the analysis.

  • Column Temperature: Typically varied between 25 °C and 40 °C. Higher temperatures reduce mobile phase viscosity (lowering backpressure) and can improve peak efficiency, but may also alter selectivity.

  • Mobile Phase pH: While pH 2.5 is a good starting point, slight adjustments (e.g., using different acids like formic acid or trifluoroacetic acid) can fine-tune selectivity, especially if impurities have different pKa values.

Data Presentation: Gradient Optimization Comparison (Isocratic vs. Gradient)

Method TypeMobile Phase CompositionRun Time (min)Resolution (Analyte vs. Impurity*)Analysis
Isocratic 40% Acetonitrile / 60% 0.1% H₃PO₄101.8Simple and robust, but may not resolve late-eluting impurities effectively.
Shallow Gradient 30-70% Acetonitrile over 20 min25> 2.5Optimal Choice. Provides the best resolution for closely eluting and late-eluting impurities, crucial for a purity method.
Steep Gradient 10-90% Acetonitrile over 10 min151.6Faster run time but at the cost of resolution. Not ideal for a purity method where all potential impurities must be resolved.

*Hypothetical impurity peak for comparison purposes.

A shallow gradient is the superior choice for a purity method, ensuring that all potential impurities are well-separated from the main peak.

Part 3: The Optimized Method and Forced Degradation Studies

After systematic optimization, we arrive at a final method. Its suitability as a stability-indicating method must then be proven through forced degradation studies.

Final Recommended HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 70% B in 20 minutes, then a 5-minute hold at 70% B, followed by a 5-minute re-equilibration at 30% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Ensuring Specificity: Forced Degradation

Forced degradation studies are a cornerstone of method validation for purity assays, as outlined in ICH guidelines Q1A(R2) and Q1B.[2][14][15] The goal is to intentionally stress the drug substance to produce degradation products, typically aiming for 5-20% degradation.[2][16] The HPLC method must then demonstrate that it can separate these degradants from the main peak.

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a ~1 mg/mL solution of this compound in the diluent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60 °C.

    • Base Hydrolysis: Add 1N NaOH and heat at 60 °C.

    • Oxidation: Add 3% H₂O₂ at room temperature.

    • Thermal: Heat the solid drug substance at 80 °C.

    • Photolytic: Expose the solution to light providing at least 1.2 million lux hours and 200 watt-hours/m² of UV light.[14][16]

  • Sample Analysis: At appropriate time points, withdraw a sample, neutralize if necessary, dilute to the target concentration, and analyze using the optimized HPLC method. A control sample (unstressed) should also be analyzed.

The method is considered "stability-indicating" if all degradation peaks are baseline resolved from the parent peak and from each other, and if peak purity analysis (using a PDA detector) confirms the homogeneity of the main peak.

Part 4: Method Validation according to ICH Q2(R1)

A fully developed method must be validated to ensure it is fit for its intended purpose.[10][11] The validation will include the following parameters:

  • Specificity: As demonstrated through forced degradation studies.

  • Linearity: Analyzing a series of solutions across a range (e.g., 50% to 150% of the nominal concentration) and demonstrating a linear relationship (R² > 0.999) between concentration and peak area.

  • Range: The concentration interval over which the method is shown to be linear, accurate, and precise.

  • Accuracy: Determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Multiple injections of the same sample.

    • Intermediate Precision: Assessed by different analysts, on different days, and with different equipment.

  • Robustness: Intentionally making small variations in method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 0.1 mL/min) and showing that the results remain reliable.

Visualization of the Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification & Validation Analyte_Properties Analyte Characterization (pKa, Solubility) Define_Goal Define Analytical Goal (Purity, Stability-Indicating) Analyte_Properties->Define_Goal Column_Screening Column Screening (C18, C8, Phenyl) Define_Goal->Column_Screening Mobile_Phase_Screening Mobile Phase Screening (pH, Organic Modifier) Column_Screening->Mobile_Phase_Screening Gradient_Opt Gradient Optimization (Slope, Time) Mobile_Phase_Screening->Gradient_Opt Temp_Opt Temperature Optimization Gradient_Opt->Temp_Opt Flow_Rate_Opt Flow Rate Adjustment Temp_Opt->Flow_Rate_Opt Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Flow_Rate_Opt->Forced_Degradation Method_Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) Forced_Degradation->Method_Validation Final_Method Final Robust HPLC Method Method_Validation->Final_Method

Caption: A flowchart illustrating the systematic workflow for HPLC method development.

Logical Relationships in Method Optimization

OptimizationLogic Parameters Parameter Adjustment Mobile Phase pH % Organic Temperature Effects Observed Effects Retention Time Resolution Peak Shape Backpressure Parameters:p_ph->Effects:e_ret Controls Ionization Parameters:p_ph->Effects:e_shape Suppresses Tailing Parameters:p_org->Effects:e_ret Controls Elution Strength Parameters:p_org->Effects:e_res Affects Selectivity Parameters:p_temp->Effects:e_ret Decreases Retention Parameters:p_temp->Effects:e_press Lowers Viscosity Parameters:p_temp->Effects:e_shape Improves Efficiency

Caption: Key HPLC parameter adjustments and their corresponding effects.

Conclusion

Developing a robust HPLC method for purity analysis is a systematic process that combines theoretical knowledge with empirical experimentation. By carefully considering the analyte's properties, comparing different chromatographic conditions, and rigorously testing for specificity through forced degradation, a reliable and stability-indicating method can be established. The final, validated method for this compound is fit for its intended purpose in a regulated environment, ensuring the quality and safety of the material.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Subirats, X., Rosés, M., & Bosch, E. (2007). Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Analytical Chemistry, 79(5), 2146–2155. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International, 27(11), 1-5. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Hawach Scientific. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]

  • Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. American Journal of Enology and Viticulture. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-165. [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]

  • High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]

  • HPLC Separation Modes. Waters Corporation. [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies. [Link]

  • Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Cheméo. [Link]

  • Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate. PubChem. [Link]

  • Propanoic acid, 2-methyl-, 2-methyl-4-oxo-4H-pyran-3-yl ester. U.S. Environmental Protection Agency (EPA). [Link]

  • 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. NIST WebBook. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number: 861444-92-0

Introduction: The "Defense in Depth" Strategy

Handling 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid requires more than just compliance; it requires a strategy of Defense in Depth. This molecule is a functionalized carboxylic acid building block used frequently in medicinal chemistry (e.g., for introducing solubilizing polar groups).

While often classified as an Irritant (H315, H319, H335) rather than a high-toxicity threat, its acidic nature (


) combined with the lipophilic tetrahydropyran (THP) ring creates a specific risk profile: enhanced skin permeation potential  compared to simple mineral acids.

This guide moves beyond generic advice, providing a self-validating safety protocol designed for the researcher who values data integrity as much as personal health.

Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the "Why."

Hazard Class Mechanism of Action Operational Risk
Skin Irritation (H315) Acidic protons (

) denature keratin; THP ring aids lipid bilayer penetration.
Chemical burns; dermatitis upon repeated exposure.
Eye Irritation (H319) Rapid pH change on corneal surface; micro-abrasion from crystalline dust.Corneal opacity; long-term vision damage if untreated.
STOT SE 3 (H335) Inhalation of fine dust irritates mucous membranes.Bronchospasm; contamination of nasal passages.

Critical Insight: The primary risk with this solid is static-induced dust dispersion during weighing. Standard PPE often fails here because users underestimate how easily charged organic powders bypass loose-fitting face masks.

PPE Selection Protocol

A. Hand Protection: The "Breakthrough" Logic

Do not rely on thin "exam-grade" latex. Organic acids require materials that resist acid permeation and the organic solvents (DCM, THF) you will likely dissolve this compound in.

  • Primary Barrier: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

    • Why: Nitrile offers superior resistance to weak organic acids compared to latex.

  • Secondary Barrier (For Solution Handling): If dissolving in halogenated solvents (DCM), use a Silver Shield/4H laminate under-glove or double-glove with thick nitrile (0.2 mm).

    • Validation: Check gloves for pinholes by inflating them with air prior to donning. Change gloves immediately upon splash contact.

B. Respiratory Protection: Source Control First
  • Primary: Certified Chemical Fume Hood.

    • Standard: Sash height < 18 inches; face velocity 80–100 fpm.

  • Secondary (If weighing outside hood): N95 or P100 Particulate Respirator.

    • Constraint: Surgical masks are useless against chemical dust. If the powder is fluffy/electrostatic, a P100 is required to prevent inhalation of sub-micron particles.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent).

    • Why: Safety glasses with side shields are insufficient for fine powders that can float around the frames. Goggles seal the orbital area.

  • Body: Lab Coat (100% Cotton or Nomex).

    • Avoid: Synthetic blends (polyester) which can melt into the skin if a fire occurs (often relevant if using flammable co-solvents).

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing
  • Static Neutralization: Place an ionizing fan or anti-static gun near the balance. Organic acid powders are prone to static cling, causing "jumping" of particles.

  • Sash Management: Lower hood sash to the lowest comfortable working height to create a physical barrier between your face and the powder.

  • Taring: Tare the vial before opening the chemical container to minimize open-air time.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly. Carboxylic acids can be exothermic when deprotonated by bases (e.g.,

    
    , 
    
    
    
    ).
  • Venting: Ensure the reaction vessel is vented (e.g., via a needle/septum or nitrogen line) to prevent pressure buildup if gas is evolved.

Phase 3: Cleanup & Disposal
  • Acid Neutralization: Do not wipe dry powder. Wet a paper towel with a dilute sodium bicarbonate solution (

    
    ) to neutralize the acid residue, then wipe.
    
  • Waste Segregation:

    • Solid Waste: Hazardous Solid Waste (label as "Organic Acid").

    • Liquid Waste: Organic Waste (if pH is neutral) or Acidic Waste (if pH < 4).

Visualizations

Figure 1: PPE Decision Matrix (Hierarchy of Controls)

PPE_Decision_Tree Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution DustRisk Is Dust Generation Likely? Solid->DustRisk Solvent Solvent Type? Solution->Solvent Hood Work in Fume Hood (Required) DustRisk->Hood Yes (Always) Resp Wear N95/P100 + Goggles Hood->Resp If outside hood StandardSolv Methanol/Ethyl Acetate Solvent->StandardSolv AggressiveSolv DCM / Chloroform Solvent->AggressiveSolv GlovesStd Nitrile Gloves (0.11mm) StandardSolv->GlovesStd GlovesPlus Double Nitrile or Laminate Gloves AggressiveSolv->GlovesPlus

Caption: Logic flow for selecting PPE based on physical state and solvent compatibility.

Figure 2: Emergency Response Logic

Emergency_Response Exposure Accidental Exposure Type Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Flush 15 min Remove Clothing Skin->ActionSkin ActionEye Flush 15 min Lift Eyelids Eye->ActionEye ActionInhale Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate actions required upon exposure. Time is the critical factor in mitigating acid burns.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • PubChem. (n.d.). Compound Summary: Carboxylic Acid Derivatives Safety. National Library of Medicine. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.